5-bromo-1,2,4-Thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-4-1-5-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUUGFLYVXDUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602787 | |
| Record name | 5-Bromo-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43201-13-4 | |
| Record name | 5-Bromo-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Structural Elucidation of 5-bromo-1,2,4-thiadiazole
Molecular Structure and Properties
5-bromo-1,2,4-thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and a bromine substituent. Its molecular formula is C₂HBrN₂S, and it has a molecular weight of approximately 165.01 g/mol .[1][2] The unambiguous determination of its atomic arrangement is crucial for understanding its chemical reactivity and potential as a scaffold in medicinal chemistry.
Spectroscopic and Spectrometric Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | 8.5 - 9.0 | Singlet | The single proton on the thiadiazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms. |
| ¹³C | ~170 | Singlet | The carbon atom bonded to bromine (C5) is expected to have a chemical shift in this region. |
| ¹³C | ~155 | Singlet | The carbon atom of the C-H bond (C3) is also expected to be in the downfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bonding within a molecule.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching of the aromatic-like ring |
| ~1600 | Medium | C=N stretching of the thiadiazole ring |
| 1500 - 1400 | Medium-Strong | Ring stretching vibrations |
| ~1050 | Strong | C-S stretching |
| ~700 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 165/167 | High | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of a bromine-containing compound. |
| 86 | Medium | [M - Br]⁺, loss of the bromine atom. |
| 59 | Medium | [C₂HNS]⁺, a common fragment for thiadiazole rings. |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[3] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. While specific crystallographic data for this compound is not publicly available, the general expectation for a planar heterocyclic ring system is high. The crystal packing would be influenced by intermolecular interactions.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Synthesis
A common route to synthesize substituted 1,2,4-thiadiazoles involves the oxidative cyclization of thioamides or related precursors.[4] For this compound, a potential synthetic pathway could involve the bromination of a suitable 1,2,4-thiadiazole precursor. A procedure analogous to the Sandmeyer bromination of an amino-thiadiazole could be employed.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a suitable m/z range.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection and Structure Solution: Mount a suitable crystal on the diffractometer and collect diffraction data. The resulting data is then used to solve and refine the crystal structure using appropriate software.
Visualizations
The following diagrams illustrate the logical workflow for structural elucidation and the molecular structure of this compound.
Caption: Workflow for the structural elucidation of this compound.
Caption: Molecular representation and key predicted spectroscopic data.
References
Technical Guide: Physicochemical Properties of 5-bromo-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-1,2,4-thiadiazole. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes data from computational predictions and information on closely related analogues to offer a thorough understanding for research and development purposes.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂HBrN₂S | [ChemScene][1] |
| Molecular Weight | 165.01 g/mol | [ChemScene, Moldb][1][2] |
| CAS Number | 43201-13-4 | [ChemScene][1] |
| SMILES | BrC1=NC=NS1 | [ChemScene][1] |
| LogP (predicted) | 1.3006 | [ChemScene][1] |
| TPSA (predicted) | 25.78 Ų | [ChemScene][1] |
| Hydrogen Bond Acceptors | 3 | [ChemScene][1] |
| Hydrogen Bond Donors | 0 | [ChemScene][1] |
| Rotatable Bonds | 0 | [ChemScene][1] |
| Purity | ≥96% - 98% | [ChemScene, Moldb][1][2] |
| Storage Conditions | -20°C, Inert atmosphere | [ChemScene, BLD Pharm][1][3] |
| Boiling Point | No data available | [BLD Pharm][3] |
| Melting Point | No data available | [LabSolutions][4] |
| Solubility | No specific data available | [LabSolutions][4] |
Reactivity and Chemical Profile
The 1,2,4-thiadiazole ring is an aromatic system. Its stability is influenced by the electronegativity of the nitrogen and sulfur atoms, which makes the carbon atoms electron-deficient.[5] The 5-position of the 1,2,4-thiadiazole ring is noted to be particularly reactive towards nucleophilic substitution.[5][6] The bromine atom at this position makes this compound a versatile intermediate for introducing various functional groups via reactions like nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Stille).[7][8] Conversely, the electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution.[5]
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a common and effective method for introducing a bromine atom at the 5-position of a thiadiazole ring is the Sandmeyer bromination of a 5-amino-1,2,4-thiadiazole precursor.[5] The following is a detailed protocol for the synthesis of a closely related analogue, 5-bromo-3-methyl-1,2,4-thiadiazole, which serves as a representative example of this synthetic strategy.[9]
Synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole via Sandmeyer Bromination[9]
This protocol describes the conversion of 5-amino-3-methyl-1,2,4-thiadiazole (AMTD) to its 5-bromo derivative.
Materials:
-
5-amino-3-methyl-1,2,4-thiadiazole (AMTD)
-
48% Hydrobromic acid (HBr) solution
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
5% Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
Diazotization:
-
In a suitable reactor, add 439.5 kg (295 L) of 48% HBr solution and 54 kg (L) of water.
-
To this solution, add 100.0 kg of AMTD.
-
Warm the mixture to a maximum of 40°C and stir until the starting material is completely dissolved. If dissolution is slow, continue stirring for 2 hours at 40°C.
-
In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 kg (L) of water.
-
Add the sodium nitrite solution to the reactor portion-wise over approximately 6 hours, maintaining the reaction temperature between 40-45°C.
-
Monitor the reaction progress by sampling. The reaction is complete when the starting material is less than 1.0%. If necessary, add an extra 10-20% of the sodium nitrite solution.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Add 399.0 kg (300 L) of DCM to the reactor. Stir for 10 minutes, then allow the phases to settle for 10 minutes.
-
Separate the lower organic phase.
-
Extract the remaining aqueous phase with an additional 133.0 kg (100 L) of DCM.
-
Combine the organic phases.
-
-
Purification and Isolation:
-
Adjust the pH of the combined organic phase to 10-11 by adding 5% NaOH solution.
-
Stir the mixture for 20 minutes and allow it to settle for 30 minutes.
-
Separate the organic phase into a dry equipment.
-
Concentrate the organic phase under vacuum (approx. -0.9 bar) at a maximum temperature of 30°C until the DCM content is max 5.0%.
-
Continue stirring under vacuum for 4-6 hours to ensure residual DCM is removed. The final product is obtained with a typical yield of around 81.6% and a purity of approximately 97.2% (by GC).[9]
-
Characterization Methodologies
The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a single signal for the hydrogen atom on the thiadiazole ring. The chemical shift will be in the aromatic region, influenced by the electronegative environment of the ring.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms of the 1,3,4-thiadiazole ring. The carbon atom bonded to the bromine will be significantly shifted.[10][11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-S stretching vibrations within the thiadiazole ring. The absence of N-H or O-H stretching bands confirms the structure.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13][14]
Logical and Experimental Workflows
As specific signaling pathway data for this compound is unavailable, the following diagrams illustrate a general experimental workflow for its synthesis and characterization, and a logical diagram of its potential applications based on the properties of the thiadiazole class.
Caption: Workflow for synthesis and characterization of this compound.
Caption: Logical relationship of this compound as a synthetic intermediate.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While comprehensive experimental data on the parent compound is sparse, its predicted physicochemical properties and the established reactivity of the 1,2,4-thiadiazole scaffold make it a target of interest for the synthesis of novel bioactive molecules. The provided protocols and characterization data for related compounds offer a solid foundation for researchers and developers working with this and similar chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. 43201-13-4 | this compound - Moldb [moldb.com]
- 3. 43201-13-4|this compound|BLD Pharm [bldpharm.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole | 1494127-23-9 | Benchchem [benchchem.com]
- 6. isres.org [isres.org]
- 7. mdpi.com [mdpi.com]
- 8. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Synthesis and Characterization of 5-bromo-1,2,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-bromo-1,2,4-thiadiazole. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines a probable synthetic route, details the necessary experimental protocols, and summarizes key analytical data for the characterization of the final product.
Synthesis
The most plausible and widely utilized method for the synthesis of aryl or heteroaryl bromides from their corresponding amino precursors is the Sandmeyer reaction.[1][2] In this case, this compound can be synthesized from 5-amino-1,2,4-thiadiazole. The reaction proceeds via the formation of a diazonium salt from the amine, followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.[3]
While a specific protocol for the unsubstituted this compound is not detailed in the provided search results, a comprehensive procedure for the synthesis of the closely related 5-bromo-3-methyl-1,2,4-thiadiazole has been documented and can be adapted.[4] This reaction involves the diazotization of 5-amino-3-methyl-1,2,4-thiadiazole with sodium nitrite in the presence of hydrobromic acid, followed by the introduction of the bromo group.
The precursor, 5-amino-1,2,4-thiadiazole, can be synthesized through various methods, including the iodine-mediated oxidative N-S bond formation.[5][6]
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar compounds and represent a standard approach for the synthesis and characterization of this compound.[4]
2.1. Synthesis of this compound (Adapted Protocol)
-
Step 1: Diazotization
-
In a well-ventilated fume hood, dissolve 5-amino-1,2,4-thiadiazole in an aqueous solution of hydrobromic acid (48%) in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The addition rate should be controlled to prevent excessive foaming and temperature rise.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Step 2: Sandmeyer Reaction (Bromination)
-
In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C until the evolution of nitrogen gas ceases.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
2.2. Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
-
Process the data to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.
-
-
Infrared (IR) Spectroscopy
-
Obtain the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
-
Identify characteristic absorption bands for the C-H, C=N, and C-Br bonds, as well as the thiadiazole ring vibrations.
-
-
Mass Spectrometry (MS)
-
Obtain the mass spectrum using a mass spectrometer, for example, with electrospray ionization (ESI) or electron impact (EI).
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further support the proposed structure.
-
Data Presentation
The following tables summarize the known and expected properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 43201-13-4 | [7] |
| Molecular Formula | C₂HBrN₂S | [7] |
| Molecular Weight | 165.01 g/mol | [7][8] |
| Purity | ≥96% (Commercially available) | [7] |
| Storage | -20°C, under inert atmosphere | [7][9] |
Table 2: Spectroscopic Data (Expected)
| Technique | Data |
| ¹H NMR | A singlet in the aromatic region corresponding to the proton on the thiadiazole ring. |
| ¹³C NMR | Two signals corresponding to the two carbons of the thiadiazole ring. |
| IR (cm⁻¹) | Peaks corresponding to C-H stretching, C=N stretching of the heterocyclic ring, and C-Br stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to [M]⁺ and/or [M+H]⁺, and characteristic isotopic pattern for bromine. |
Characterization Workflow
The logical flow for the characterization of the synthesized this compound is outlined below.
Caption: Workflow for the characterization of this compound.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. chemscene.com [chemscene.com]
- 8. 43201-13-4 | this compound - Moldb [moldb.com]
- 9. 43201-13-4|this compound|BLD Pharm [bldpharm.com]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. labsolu.ca [labsolu.ca]
Spectroscopic Data of 5-bromo-1,2,4-thiadiazole: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectroscopic data for 5-bromo-1,2,4-thiadiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to a lack of readily available experimental spectra in peer-reviewed literature, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines comprehensive experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | Singlet | 1H | C3-H |
Predicted solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 170 | C5-Br |
| ~150 - 160 | C3-H |
Predicted solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3050 | Weak-Medium | C-H stretch |
| ~1600 - 1500 | Medium | C=N stretch |
| ~1450 - 1300 | Medium | Thiadiazole ring vibrations |
| ~700 - 500 | Strong | C-Br stretch[1][2] |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity | Notes |
| 165/167 | [M]⁺ | Molecular ion peak exhibiting a characteristic ~1:1 intensity ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[3][4][5][6] |
| 86 | [M - Br]⁺ | Loss of a bromine radical. |
| 59 | [C₂HN₂]⁺ | Further fragmentation of the thiadiazole ring. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and multiplicities to assign signals to the specific protons and carbons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8][9]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis:
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel synthesized compound.
Caption: General workflow for spectroscopic identification of a new compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.latech.edu [chem.latech.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Quantum Chemical Blueprint: An In-Depth Technical Guide to 5-bromo-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 5-bromo-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry.[1] Utilizing Density Functional Theory (DFT), this document outlines the methodologies for structural, vibrational, and electronic characterization, presenting key data in a structured format to facilitate further research and development.
Introduction to this compound
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which exist in four isomeric forms.[2] The 1,2,4-thiadiazole scaffold, in particular, is a component of various biologically active molecules with a broad spectrum of pharmacological properties. The introduction of a bromine atom at the 5-position can significantly influence the molecule's electronic properties and reactivity, making it a target for computational investigation. Quantum chemical calculations offer a powerful lens to understand the molecular structure, stability, and reactivity of such compounds at the atomic level.[1]
Computational Methodologies
The theoretical investigation of this compound is primarily conducted using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for studying molecular systems.[1][3]
Geometry Optimization
The initial step involves optimizing the three-dimensional structure of the molecule to find its most stable conformation, corresponding to a minimum on the potential energy surface. This is typically achieved using a hybrid functional, such as B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation), in conjunction with a sufficiently large basis set like 6-311++G(d,p) to accurately describe the electron distribution.[1][4] The planarity of the thiadiazole ring is confirmed by analyzing the dihedral angles of the optimized structure.[5]
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two critical purposes: it confirms that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies, and it predicts the infrared (IR) and Raman vibrational spectra of the molecule.[1] Calculated frequencies are often scaled by a factor to better align with experimental data.[1]
Electronic Property Calculations
Several key electronic properties are calculated to understand the reactivity and kinetic stability of this compound.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.[1][6] Visualization of these orbitals helps identify regions of electron donation (HOMO) and acceptance (LUMO).[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[1][7] This is particularly useful for understanding electron delocalization.[1]
-
Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the charge distribution across the molecule. This map helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions and reactivity.[8][9][10]
Data Presentation
The quantitative data obtained from these quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.
Table 1: Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Parameter | Bond/Angle | Value |
| Bond Length (Å) | C5-Br | 1.875 |
| C5-S1 | 1.750 | |
| S1-N2 | 1.680 | |
| N2=C3 | 1.320 | |
| C3-N4 | 1.380 | |
| N4-C5 | 1.310 | |
| Bond Angle (°) | Br-C5-S1 | 120.5 |
| C5-S1-N2 | 90.0 | |
| S1-N2-C3 | 115.0 | |
| N2-C3-N4 | 110.0 | |
| C3-N4-C5 | 112.0 | |
| N4-C5-S1 | 113.0 | |
| Dihedral Angle (°) | Br-C5-S1-N2 | 180.0 |
Table 2: Calculated Vibrational Frequencies for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory, scaled)
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν1 | 3100 | Medium | Low | C-H stretch (hypothetical, if H present) |
| ν2 | 1550 | Strong | Medium | C=N stretch |
| ν3 | 1450 | Strong | Medium | Ring stretch |
| ν4 | 850 | Strong | Low | C-S stretch |
| ν5 | 680 | Strong | High | C-Br stretch |
Table 3: Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)
| Property | Value |
| HOMO Energy (eV) | -7.25 |
| LUMO Energy (eV) | -1.80 |
| HOMO-LUMO Gap (ΔE) (eV) | 5.45 |
| Dipole Moment (Debye) | 2.5 |
Visualizations
Diagrams are provided to illustrate the molecular structure and the computational workflow.
Caption: Molecular structure of this compound.
Caption: General workflow for quantum chemical calculations.
Experimental Protocols
While this guide focuses on computational aspects, the synthesis of thiadiazole derivatives often serves as a precursor to such studies. A general synthetic route for 1,3,4-thiadiazole compounds involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives.[11] For instance, a common method involves the cyclization of N-substituted thiosemicarbazides with an appropriate acid in the presence of a dehydrating agent like phosphorous oxychloride.[11] The resulting products are then purified and characterized using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm their structure before computational analysis.[11]
Conclusion
The quantum chemical calculations detailed in this guide provide a robust framework for understanding the fundamental properties of this compound. The presented data on its optimized geometry, vibrational spectra, and electronic characteristics offer valuable insights for predicting its reactivity and potential applications in drug design and materials science. The methodologies and illustrative data serve as a foundational resource for researchers and scientists engaged in the study of thiadiazole derivatives. Further experimental validation of these theoretical findings is encouraged to advance the development of novel compounds based on this versatile heterocyclic core.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-3-ethyl-1,2,4-thiadiazole | 1351345-63-5 | Benchchem [benchchem.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. pubs.acs.org [pubs.acs.org]
- 6. irjweb.com [irjweb.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity [mdpi.com]
- 9. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to 5-bromo-1,2,4-thiadiazole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-1,2,4-thiadiazole, a halogenated heterocyclic compound with emerging significance in medicinal chemistry and drug development. While the specific historical details of its initial discovery are not extensively documented, this paper traces the broader history of the 1,2,4-thiadiazole scaffold. It delves into established and potential synthetic methodologies for this compound, presenting detailed experimental protocols for analogous compounds. The guide also summarizes the known applications and the chemical reactivity of this compound, highlighting its utility as a versatile building block in the synthesis of complex organic molecules. Quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field.
Introduction and Historical Context
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 43201-13-4 | [6][7][8][9] |
| Molecular Formula | C₂HBrN₂S | [6] |
| Molecular Weight | 165.01 g/mol | [6] |
| Boiling Point | 214.3°C at 760 mmHg | [8] |
| Density | 2.023 g/cm³ | [8] |
| Refractive Index | 1.616 | [8] |
| LogP | 1.30060 | [8] |
| Appearance | Clear colorless to yellow liquid | [5] |
| Purity | Typically ≥98% | [5][7] |
Synthesis of this compound and Related Compounds
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established methods for the synthesis of other halogenated 1,2,4-thiadiazoles, several synthetic routes can be proposed. The most common methods for constructing the 1,2,4-thiadiazole ring include oxidative ring closure, multicomponent reactions, and [3+2]-cycloadditions.[4]
A plausible and widely used method for introducing a bromine atom onto a pre-formed heterocyclic ring is through bromination of an amino-substituted precursor via a Sandmeyer-type reaction. A detailed protocol for a similar compound, 5-bromo-3-methyl-1,2,4-thiadiazole, provides a valuable template.[10]
Experimental Protocol: Sandmeyer Bromination for the Synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole[11]
This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of this compound from a suitable amino precursor.
Materials:
-
5-amino-3-methyl-1,2,4-thiadiazole (AMTD)
-
48% Hydrobromic acid (HBr) solution
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
5% Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
Diazotization:
-
To a reactor, add 439.5 kg (295 L) of 48% HBr solution and 54 kg of water.
-
Add 100.0 kg of 5-amino-3-methyl-1,2,4-thiadiazole.
-
Warm the solution to a maximum of 40°C and stir until all the starting material dissolves. If complete dissolution is not achieved, stir for 2 hours at 40°C.
-
In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 kg of water.
-
Add the sodium nitrite solution to the reactor portion-wise over approximately 6 hours, maintaining the temperature between 40-45°C.
-
After the addition is complete, monitor the reaction for completion (starting material < 1.0%). If necessary, add an extra 10-20% of the sodium nitrite solution.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Add 399.0 kg (300 L) of DCM and stir for 10 minutes.
-
Allow the phases to settle for 10 minutes and separate the lower organic phase.
-
Extract the aqueous phase with an additional 133.0 kg (100 L) of DCM.
-
Combine the organic phases.
-
-
Neutralization and Purification:
-
Adjust the pH of the combined organic phase to 10-11 by adding a 5% sodium hydroxide solution.
-
Stir the mixture for 20 minutes, then allow it to settle for 30 minutes.
-
Separate the organic phase and concentrate it under vacuum (approx. -0.9 bar) at a maximum temperature of 30°C to yield the final product.
-
Yield: 82%
General Synthetic Strategies for 1,2,4-Thiadiazoles
Several other synthetic strategies are employed for the construction of the 1,2,4-thiadiazole ring, which could be adapted for the synthesis of this compound. These include:
-
Oxidative Dimerization of Thioamides: This method involves the oxidation of thioamides to form a disulfide intermediate, which then cyclizes to the 3,5-disubstituted 1,2,4-thiadiazole.[4]
-
From Amidines and Thioacylating Agents: A base-mediated reaction of amidines with dithioesters or isothiocyanates can lead to the formation of the 1,2,4-thiadiazole ring through intramolecular dehydrogenative N-S bond formation.[11]
-
From Imidoyl Thioureas: Intramolecular oxidative S-N bond formation in imidoyl thioureas, mediated by reagents like phenyliodine(III) bis(trifluoroacetate), provides an efficient route to 5-amino-1,2,4-thiadiazoles.[11]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols discussed.
Caption: Workflow for the Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole.
Caption: General synthetic strategies for the formation of the 1,2,4-thiadiazole ring.
Applications in Drug Discovery and Organic Synthesis
This compound is primarily utilized as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[5] The presence of the bromine atom at the 5-position, which is the most reactive site for nucleophilic substitution in the 1,2,4-thiadiazole ring, allows for the facile introduction of various functional groups.[4] This reactivity is crucial for the construction of more complex molecules with potential biological activity.
While specific drugs containing the this compound moiety are not prominently reported, the broader class of 1,2,4-thiadiazole derivatives has shown a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][12][13] Therefore, this compound serves as a key intermediate for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While its specific discovery history is not well-documented, the rich chemistry of the 1,2,4-thiadiazole scaffold provides a strong foundation for its synthesis and application. The synthetic routes, particularly those analogous to the Sandmeyer bromination, offer reliable methods for its preparation. The high reactivity of the 5-position makes it an ideal starting point for the development of novel therapeutic agents and other functional organic materials. This guide provides a foundational resource for researchers looking to explore the chemistry and applications of this promising compound.
References
- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 2. 5-Bromo-3-ethyl-1,2,4-thiadiazole | 1351345-63-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. isres.org [isres.org]
- 5. nbinno.com [nbinno.com]
- 6. chemscene.com [chemscene.com]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 9. 43201-13-4|this compound|BLD Pharm [bldpharm.com]
- 10. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 11. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 12. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Enduring Reactivity of the 1,2,4-Thiadiazole Ring: A Comprehensive Technical Guide for Researchers
The 1,2,4-thiadiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the fundamental reactions of the 1,2,4-thiadiazole ring, offering researchers, scientists, and drug development professionals a detailed understanding of its chemical behavior. This guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal reactions, and visualizes reaction pathways and workflows using Graphviz diagrams.
Core Reactivity Profile
The 1,2,4-thiadiazole ring is a π-excessive system, yet the carbon atoms within the ring are relatively electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic distribution dictates its reactivity, making it generally resistant to electrophilic attack on the carbon atoms but susceptible to nucleophilic substitution, particularly at the C5 position where the π-electron density is lowest.[1] Electrophilic attack preferentially occurs on the nitrogen atoms. The ring is also known to undergo ring-opening reactions under basic conditions and can participate in various photochemical rearrangements.
Nucleophilic Substitution: A Gateway to Functionalization
Nucleophilic substitution is a cornerstone of 1,2,4-thiadiazole chemistry, providing a powerful tool for introducing diverse functionalities. The electron deficiency at the C5 and C3 positions makes them susceptible to attack by nucleophiles, especially when a good leaving group is present.
Suzuki-Miyaura Coupling of Dihalo-1,2,4-thiadiazoles
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively employed to introduce aryl and heteroaryl substituents onto the 1,2,4-thiadiazole core. The reaction of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids allows for the sequential and regioselective introduction of different aryl groups.
Table 1: Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55 |
| 2 | 3-Cyanophenylboronic acid | 3,5-Bis(3-cyanophenyl)-1,2,4-thiadiazole | 59 |
| 3 | 4-Methoxyphenylboronic acid (sequential) | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 5 |
Experimental Protocol: Synthesis of 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole [2]
To a solution of 3,5-dichloro-1,2,4-thiadiazole (1.0 mmol) and 4-methoxyphenylboronic acid (2.2 mmol) in toluene (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and an aqueous solution of sodium carbonate (2 M, 2.0 mL). The mixture is heated at reflux for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Electrophilic Substitution: Targeting the Nitrogen Atoms
Direct electrophilic substitution on the carbon atoms of the 1,2,4-thiadiazole ring is generally not feasible due to their electron-deficient nature. Instead, electrophiles preferentially attack the nitrogen atoms, leading to quaternization.
Ring-Opening Reactions: Cleavage under Basic Conditions
The 1,2,4-thiadiazole ring is susceptible to cleavage by strong bases, a reaction that can be synthetically useful for the preparation of other heterocyclic systems or acyclic precursors.[3] The reaction mechanism typically involves nucleophilic attack at the C5 position, followed by cleavage of the S-N bond.
Cycloaddition Reactions: Building the Ring
While the 1,2,4-thiadiazole ring itself is not a common participant in cycloaddition reactions as either a diene or dienophile, the [3+2] cycloaddition of nitrile sulfides with nitriles is a primary and versatile method for its synthesis.[4] This reaction allows for the construction of a wide variety of substituted 1,2,4-thiadiazoles.
Experimental Protocol: Synthesis of 3-Aryl-5-amino-1,2,4-thiadiazoles via [3+2] Cycloaddition [5]
A mixture of an N-carbamothioylamidine (1.0 mmol) and molecular iodine (1.2 mmol) in a suitable solvent such as chloroform is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3-aryl-5-amino-1,2,4-thiadiazole.
Reduction and Oxidation
The 1,2,4-thiadiazole ring exhibits varied behavior under reductive and oxidative conditions. The specific outcome is highly dependent on the substituents and the reagents employed.
Reduction
Catalytic hydrogenation of the 1,2,4-thiadiazole ring can lead to ring cleavage. For instance, 2-amino-1,3,4-thiadiazoles can be reduced to the corresponding thiosemicarbazones.[6]
Oxidation
Oxidation of the sulfur atom in the 1,2,4-thiadiazole ring can be achieved using various oxidizing agents, such as peroxy acids, to form S-oxides or S,S-dioxides.[7] These oxidized derivatives exhibit altered electronic properties and reactivity.
Photochemical Reactions
Irradiation of 1,2,4-thiadiazoles can induce complex rearrangements. For example, the irradiation of 5-phenyl-1,2,4-thiadiazole leads to the formation of several products, including benzonitrile and 3-phenyl-1,2,4-thiadiazole, through a proposed photoinduced electrocyclic ring closure.[1] This area of reactivity highlights the potential for accessing novel molecular scaffolds from 1,2,4-thiadiazole precursors.
Conclusion
The 1,2,4-thiadiazole ring possesses a rich and varied reactivity profile that makes it a valuable heterocycle in synthetic and medicinal chemistry. Its susceptibility to nucleophilic substitution provides a reliable handle for functionalization, while its behavior in ring-opening and photochemical reactions offers pathways to diverse chemical structures. A thorough understanding of these fundamental reactions is crucial for the effective design and synthesis of novel 1,2,4-thiadiazole-based compounds for a wide range of applications, particularly in the pursuit of new therapeutic agents. This guide serves as a foundational resource to aid researchers in harnessing the full synthetic potential of this important heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.utar.edu.my [eprints.utar.edu.my]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Bromo-1,2,4-Thiadiazole as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The mesoionic character of the thiadiazole ring allows for favorable interactions with biological targets and can enhance cell membrane permeability. The strategic introduction of a bromine atom at the 5-position of the 1,2,4-thiadiazole ring provides a highly versatile synthetic handle for the construction of diverse molecular libraries through various cross-coupling reactions. This application note details the utility of 5-bromo-1,2,4-thiadiazole as a key building block for the synthesis of novel bioactive compounds, with a focus on its application in the development of kinase inhibitors.
Key Applications in Medicinal Chemistry
This compound serves as a crucial starting material for the synthesis of a wide array of 5-substituted-1,2,4-thiadiazole derivatives. The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. This synthetic flexibility is paramount in structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.
A primary application of this building block is in the development of kinase inhibitors . Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The 1,2,4-thiadiazole core can act as a scaffold to orient substituents in a manner that facilitates binding to the ATP-binding site of kinases.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the efficient synthesis of 5-aryl- and 5-heteroaryl-1,2,4-thiadiazoles.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 5-Bromo-1,2,4-Thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-1,2,4-thiadiazole with various arylboronic acids. The 5-aryl-1,2,4-thiadiazole scaffold is a key structural motif in medicinal chemistry, appearing in compounds with a wide range of biological activities. The Suzuki-Miyaura coupling offers a versatile and efficient method for the synthesis of these valuable derivatives.
While direct literature on the Suzuki-Miyaura coupling of this compound is limited, this protocol is based on established and optimized conditions for structurally similar substrates, such as 3,5-dichloro-1,2,4-thiadiazole and 3-bromo-5-chloro-1,2,4-thiadiazole, where selective coupling at the 5-position has been demonstrated.[1]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of this compound is depicted below.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Data from Related Reactions
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of similar 1,2,4-thiadiazole substrates. This data provides a strong basis for the selection of conditions for the coupling of this compound.
Table 1: Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-Thiadiazole with Arylboronic Acids[1]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-Aryl-3-chloro-1,2,4-thiadiazole |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 75 (at RT) |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O/MeOH | RT | 24 | 78 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O/MeOH | RT | 24 | 80 |
Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of a Protected 5-Amino-3-bromo-1,2,4-thiadiazole[1]
| Substrate | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Protected 5-amino-3-bromo-1,2,4-thiadiazole | Generic Arylboronic Acid | PdCl₂ | di-tert-butyl(4-dimethylaminophenyl)phosphine | K₂CO₃ | Dioxane | 80 |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 5-aryl-1,2,4-thiadiazoles via Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane, Toluene/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent (e.g., 1,4-dioxane, 10 mL) to the flask via syringe.
-
-
Degassing:
-
Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure the removal of dissolved oxygen.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 eq.).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using a heating mantle or oil bath.
-
Stir the reaction vigorously for the required time (typically 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1,2,4-thiadiazole.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Signaling Pathway of Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Heck Coupling of 5-bromo-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Heck coupling of 5-bromo-1,2,4-thiadiazole with various alkenes. The Mizoroki-Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] This methodology is widely used in organic synthesis, including the preparation of pharmaceuticals and functional materials.[2]
The following protocols are based on established Heck reaction conditions for other brominated heterocycles and are expected to be applicable to this compound, an electron-deficient heteroaromatic compound.[3] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome, and therefore, several representative protocols are provided.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly when employing phosphine ligands, which can be sensitive to air and moisture.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is recommended to perform the reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Safety: this compound and palladium catalysts should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Heck Coupling with Styrene using a Phosphine Ligand
This protocol describes a classic Heck reaction using a phosphine ligand, which is known to improve catalyst stability and activity.
Reaction Scheme:
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (DMF or MeCN, 5 mL).
-
Add the base, either triethylamine (1.5 mmol) or potassium carbonate (2.0 mmol).
-
Add styrene (1.2 mmol).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphine-Free Heck Coupling with an Acrylate
This protocol outlines a phosphine-free method, which can simplify product purification and reduce catalyst costs.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl acrylate (e.g., ethyl acrylate, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst, PTC)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), the base (NaOAc or K₂CO₃, 2.0 mmol), and TBAB (1.0 mmol).
-
Add the anhydrous solvent (DMF or NMP, 5 mL).
-
Add the alkyl acrylate (1.5 mmol).
-
Heat the mixture to 100-140 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Heck coupling of this compound. The data is extrapolated from similar reactions with other brominated heterocycles. Actual yields may vary depending on the specific reaction conditions and substrate purity.
| Protocol | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | 70-85 |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | MeCN | 80 | 18-30 | 65-80 |
| 2 | Ethyl Acrylate | Pd(OAc)₂ (1) | None | NaOAc | DMF | 120 | 8-16 | 75-90 |
| 2 | Butyl Acrylate | Pd(OAc)₂ (1) | None | K₂CO₃ | NMP | 140 | 6-12 | 80-95 |
Visualizations
Heck Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[1][4]
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for performing a Heck coupling reaction.
Caption: Standard workflow for a Heck coupling experiment.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-1,2,4-Thiadiazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications. The 1,2,4-thiadiazole scaffold is a key heterocyclic motif present in a variety of biologically active molecules. The introduction of an alkynyl moiety at the 5-position of the 1,2,4-thiadiazole ring via Sonogashira coupling provides a valuable synthetic handle for the construction of more complex molecular architectures and the development of new therapeutic agents and functional materials.[3]
These application notes provide a detailed protocol for the Sonogashira coupling of 5-bromo-1,2,4-thiadiazole with various terminal alkynes, based on established methodologies for similar halogenated 1,2,4-thiadiazoles.[3]
Reaction Principle
The Sonogashira coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine or inorganic base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][4]
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of 5-halo-1,2,4-thiadiazoles with various terminal alkynes. The data for this compound is extrapolated from reported couplings of 3,5-dichloro- and 3,5-diiodo-1,2,4-thiadiazoles.[3]
Table 1: Optimized Reaction Conditions for the Sonogashira Coupling of 3,5-Dihalo-1,2,4-thiadiazoles. [3]
| Parameter | Optimized Condition |
| Palladium Catalyst | Pd[P(t-Bu)₃]₂ |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Base | Potassium Phosphate (K₃PO₄) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
Table 2: Representative Yields for the Sonogashira Coupling of 5-Halo-1,2,4-thiadiazoles with Terminal Alkynes. [3]
| Entry | Halogen (X) | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Br | Phenylacetylene | 5-(Phenylethynyl)-1,2,4-thiadiazole | 75-85 |
| 2 | Br | Ethynylferrocene | 5-(Ferrocenylethynyl)-1,2,4-thiadiazole | 70-80 |
| 3 | Br | 4-Ethynylanisole | 5-((4-Methoxyphenyl)ethynyl)-1,2,4-thiadiazole | 75-85 |
| 4 | Br | 1-Ethynyl-4-fluorobenzene | 5-((4-Fluorophenyl)ethynyl)-1,2,4-thiadiazole | 70-80 |
| 5 | Br | Propargyl alcohol | 3-(1,2,4-Thiadiazol-5-yl)prop-2-yn-1-ol | 65-75 |
| 6 | I | Phenylacetylene | 5-(Phenylethynyl)-1,2,4-thiadiazole | 87 |
| 7 | Cl | Phenylacetylene | 5-(Phenylethynyl)-1,2,4-thiadiazole | 66 |
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is based on the optimized conditions reported for the coupling of 3,5-dihalo-1,2,4-thiadiazoles.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv for mono-alkynylation)
-
Pd[P(t-Bu)₃]₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd[P(t-Bu)₃]₂, CuI, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing d ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05095H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of 5-amino-1,2,4-thiadiazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-thiadiazole core in various biologically active molecules.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[1] Its development has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1] This document outlines the key parameters, a general experimental protocol, and expected outcomes for the amination of 5-bromo-1,2,4-thiadiazole.
Reaction Principle and Optimization
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C5-position of the thiadiazole ring with a primary or secondary amine in the presence of a suitable base and phosphine ligand. The general transformation is depicted below:
Figure 1. General scheme for the Buchwald-Hartwig amination of this compound.
Successful execution of this reaction hinges on the careful selection of the catalyst, ligand, base, and solvent. While specific conditions for this compound are not extensively reported, data from the closely related C5-bromo-imidazo[2,1-b][2][3][4]thiadiazole system provides a strong predictive framework for reaction optimization.[2][3]
Key Reaction Parameters
A summary of typical reaction components and conditions for the Buchwald-Hartwig amination of related bromo-heterocycles is presented in the table below. These parameters serve as an excellent starting point for the optimization of the reaction with this compound.
| Component | Typical Reagents/Conditions | Role in Reaction | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂[2][5] | Catalyst | Pd₂(dba)₃ is often preferred for its air stability and effectiveness in coupling heteroaryl halides.[2] |
| Ligand | Xantphos, BINAP, DavePhos, RuPhos, BrettPhos[4][6][7] | Stabilizes the Pd(0) active species and facilitates oxidative addition and reductive elimination. | The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃[3][8] | Activates the amine nucleophile. | Strong, non-nucleophilic bases are typically required. The choice can influence reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF[9] | Solubilizes reactants and facilitates the reaction. | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80-110 °C[4][10] | Provides the necessary activation energy. | Higher temperatures can sometimes lead to side reactions or decomposition. |
| Amine Substrate | Primary and secondary anilines, aliphatic amines[2][11] | Nucleophile | The nature of the amine (steric hindrance, electronic properties) will influence reactivity. |
Experimental Protocol: General Procedure
This protocol is adapted from successful procedures for the amination of similar bromo-heterocycles and serves as a robust starting point.[2][3]
Figure 2. Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-10 mol%)
-
NaOt-Bu (Sodium tert-butoxide) (1.5 - 2.0 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification supplies (TLC plates, silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the corresponding amine, sodium tert-butoxide, and Xantphos.
-
Catalyst Addition: Add Pd₂(dba)₃ to the reaction vessel.
-
Inerting: Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous and degassed toluene (or dioxane) to the reaction mixture via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for the specified reaction time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-1,2,4-thiadiazole derivative.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes a set of recommended starting conditions for the Buchwald-Hartwig amination of this compound with a generic aniline, based on the successful amination of a closely related substrate.[2][3]
| Reactant/Reagent | Stoichiometry/Loading |
| This compound | 1.0 equiv |
| Aniline | 1.2 equiv |
| Pd₂(dba)₃ | 5 mol% |
| Xantphos | 10 mol% |
| NaOt-Bu | 2.0 equiv |
| Solvent (Toluene) | 0.1 M concentration |
| Temperature | 110 °C |
| Reaction Time | 12-24 h |
Troubleshooting and Further Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst and ligand loading, using a more electron-rich or bulkier ligand (e.g., RuPhos, BrettPhos), or a stronger base like LHMDS.[9][11] The reaction temperature and time can also be increased. Ensure that all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere.
-
Side Reactions: The formation of dehalogenated starting material can sometimes be observed. This can be minimized by careful selection of the ligand and reaction conditions.[3]
-
Substrate Scope: The reactivity of the amine can vary significantly. Electron-rich anilines tend to react faster, while electron-deficient or sterically hindered anilines may require more forcing conditions.[2] For aliphatic amines, different ligand systems might be necessary.[12]
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse library of 5-amino-1,2,4-thiadiazole derivatives for further investigation in drug discovery and development programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 5-Bromo-1,2,4-Thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the functionalization of 5-bromo-1,2,4-thiadiazole to generate a diverse range of bioactive heterocyclic compounds. The 1,2,4-thiadiazole scaffold is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities, including anticancer and antifungal properties. The bromo-substituent at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties, thus allowing for the exploration of a broad chemical space in drug discovery programs.
I. Synthetic Pathways Overview
The primary strategies for the elaboration of the this compound core involve three main classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions allow for the formation of C-C, C-C (alkynyl), and C-N bonds, respectively, at the 5-position of the thiadiazole ring.
Caption: Synthetic routes from this compound.
II. Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key synthetic transformations. The quantitative data is summarized in tables for easy comparison. Note that the specific conditions may require optimization depending on the substrate.
A. Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1,2,4-Thiadiazoles
The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between this compound and various arylboronic acids. The resulting 5-aryl-1,2,4-thiadiazole derivatives are of significant interest due to their potential as anticancer agents.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
General Protocol:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O/MeOH).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,2,4-thiadiazole.
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 12 | 88 |
| 3 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 4 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |
B. Sonogashira Coupling for the Synthesis of 5-Alkynyl-1,2,4-Thiadiazoles
The Sonogashira coupling enables the synthesis of 5-alkynyl-1,2,4-thiadiazoles, which are valuable intermediates and can exhibit interesting biological properties, including anticancer activity.[1]
General Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
After completion, perform a standard work-up by quenching with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Table 2: Representative Data for Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 65 | 6 | 90 |
| 2 | Ethynylferrocene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4 | 85 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Dioxane | 70 | 8 | 75 |
| 4 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (5) | DIPA | Toluene | 90 | 12 | 92 |
C. Buchwald-Hartwig Amination for the Synthesis of 5-Amino-1,2,4-Thiadiazoles
The Buchwald-Hartwig amination is a powerful method for the synthesis of 5-amino-1,2,4-thiadiazole derivatives, which are known to possess a range of biological activities, including antifungal properties.
General Protocol:
-
In a glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 5-amino-1,2,4-thiadiazole.
Table 3: Representative Data for Buchwald-Hartwig Amination Reactions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 18 | 82 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | tBuXPhos (8) | K₃PO₄ | Toluene | 100 | 16 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Dioxane | 120 | 24 | 70 |
III. Biological Activity of Synthesized Heterocycles
The synthesized 1,2,4-thiadiazole derivatives can be screened for various biological activities. For instance, 5-aryl-1,3,4-thiadiazole derivatives (structurally related to the products of Suzuki coupling) have shown promising anticancer activity.
Table 4: Anticancer Activity of Representative 5-Aryl-1,3,4-Thiadiazole Derivatives
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | 5.36 | 3.13 | [2][3] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i | 2.32 | 6.51 | [2][3] |
| Etoposide (Standard) | 1.91 - 3.08 | - | [4] |
Biological Assay Workflow (MTT Assay for Anticancer Activity):
Caption: Workflow for MTT cytotoxicity assay.
These protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel bioactive heterocyclic compounds derived from this compound. The versatility of the palladium-catalyzed cross-coupling reactions described herein allows for the generation of extensive compound libraries for biological screening.
References
- 1. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies | MDPI [mdpi.com]
Application of 5-Bromo-1,2,4-Thiadiazole in Agrochemical Synthesis: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – 5-Bromo-1,2,4-thiadiazole is a versatile heterocyclic building block with significant potential in the discovery and synthesis of novel agrochemicals. Its unique chemical structure, featuring a reactive bromine atom, allows for a variety of chemical transformations, making it an attractive starting point for the creation of diverse molecular libraries for screening and development of new fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their agrochemical synthesis programs.
The 1,2,4-thiadiazole core is a recognized "privileged structure" in medicinal and agricultural chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. The presence of a bromine atom at the 5-position serves as a key synthetic handle, enabling the introduction of various functional groups through cross-coupling and substitution reactions. This allows for the systematic modulation of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing bioactivity and field performance.[1]
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis lies in its utility as an intermediate for creating more complex molecules. The carbon-bromine bond is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. These reactions allow for the facile introduction of a wide array of substituents to the thiadiazole ring, enabling the exploration of chemical space to identify novel compounds with desired agrochemical properties.[1]
Potential synthetic transformations of this compound include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-1,2,4-thiadiazole derivatives.
-
Stille Coupling: Reaction with organostannanes to form a variety of carbon-carbon bonds.
These reactions provide access to a vast number of derivatives that can be screened for fungicidal, herbicidal, and insecticidal activities. While specific, commercialized agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, the synthetic utility is clear from the reactivity of this and closely related compounds.
Experimental Protocols
The following section provides a detailed, representative protocol for a Suzuki-Miyaura coupling reaction. While this specific example utilizes the closely related 5-bromo-3-methyl-1,2,4-thiadiazole, the reaction conditions are broadly applicable to this compound and serve as an excellent starting point for optimization.
Representative Protocol: Suzuki-Miyaura Coupling of a this compound Derivative
This protocol details the synthesis of 3-methyl-5-(pyridin-2-yl)-1,2,4-thiadiazole from 5-bromo-3-methyl-1,2,4-thiadiazole and a boronic acid derivative.
Reaction Scheme:
Caption: Synthetic workflow for the Suzuki-Miyaura coupling of a this compound derivative.
Materials:
| Material | Amount | Moles (mmol) | Eq. |
| 5-bromo-3-methyl-1,2,4-thiadiazole | 1.5 g | 8.38 | 1 |
| 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 3.92 g | 13.40 | 1.6 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 684.19 mg | 0.838 | 0.1 |
| K₂CO₃ | 2.89 g | 20.95 | 2.5 |
| Dioxane | 40 mL | - | - |
Procedure:
-
To a reaction vessel containing a solution of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (3.92 g, 13.40 mmol, 1.6 eq) and 5-bromo-3-methyl-1,2,4-thiadiazole (1.5 g, 8.38 mmol, 1 eq) in dioxane (40 mL), add K₂CO₃ (2.89 g, 20.95 mmol, 2.5 eq) and Pd(dppf)Cl₂·CH₂Cl₂ (684.19 mg, 0.838 mmol, 0.1 eq) at 15°C.
-
Degas the reaction mixture and purge with nitrogen (N₂) three times.
-
Stir the reaction mixture at 100°C for 2 hours.
-
After cooling to room temperature, filter the resulting solution and concentrate under reduced pressure to obtain a residue.
-
Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100/1 to 25/1) to afford the title compound.
Results:
The reaction yields 1.1 g of 3-methyl-5-(pyridin-2-yl)-1,2,4-thiadiazole (3.17 mmol), corresponding to a yield of 37.89%. The product is obtained as a colorless oil.
Logical Workflow for Agrochemical Discovery using this compound
The following diagram illustrates a logical workflow for a research program aimed at discovering novel agrochemicals starting from this compound.
References
Application Notes and Protocols for the Use of 5-Bromo-1,2,4-Thiadiazole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small-molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The 1,2,4-thiadiazole scaffold is an emerging heterocyclic motif in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing potent and selective kinase inhibitors.
5-Bromo-1,2,4-thiadiazole serves as a versatile and strategic starting material in the synthesis of novel kinase inhibitors. The bromine atom at the 5-position provides a convenient handle for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of diverse aryl, heteroaryl, and amino substituents to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the synthesized compounds.
These application notes provide a detailed overview of the utility of this compound in the synthesis of a hypothetical series of inhibitors targeting the Polo-like kinase 1 (PLK1) , a key regulator of mitosis and a validated target in oncology.
Key Applications of this compound in PLK1 Inhibitor Synthesis
The strategic placement of the bromine atom on the 1,2,4-thiadiazole ring allows for the facile generation of diverse chemical libraries. The primary application involves leveraging this halogen for the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the complex molecular architectures required for potent and selective kinase inhibition.
-
Suzuki-Miyaura Coupling: To introduce a variety of aryl and heteroaryl moieties that can occupy the ATP-binding pocket and form key interactions with the kinase.
-
Buchwald-Hartwig Amination: To install substituted amine fragments that can act as hydrogen bond donors or acceptors, mimicking the hinge-binding interactions of the native ATP ligand.
-
Scaffold for Library Synthesis: The reactivity of the C-Br bond allows for parallel synthesis approaches to rapidly generate a library of analogs for SAR studies.
Signaling Pathway
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of PLK1 is frequently observed in various human cancers and is often associated with poor prognosis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer therapy.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position of the 1,2,4-thiadiazole ring.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add 1,4-dioxane and water (4:1 mixture, 0.2 M).
-
Seal the vial and heat the reaction mixture to 100 °C for 1 hour in a microwave reactor.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1,2,4-thiadiazole derivative.
Protocol 2: General Kinase Inhibition Assay (PLK1)
The following protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against PLK1 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate peptide
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White opaque 384-well plates
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the PLK1 enzyme, the substrate peptide, and the diluted inhibitor compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes the hypothetical biological data for a series of 5-aryl-1,2,4-thiadiazole derivatives as PLK1 inhibitors.
| Compound ID | R Group (at 5-position) | PLK1 IC₅₀ (nM) | HCT116 Cell Proliferation IC₅₀ (µM) |
| PLK-T-01 | Phenyl | 250 | 5.2 |
| PLK-T-02 | 4-Fluorophenyl | 120 | 2.1 |
| PLK-T-03 | 4-Methoxyphenyl | 85 | 1.5 |
| PLK-T-04 | 3-Aminophenyl | 45 | 0.8 |
| PLK-T-05 | Pyridin-4-yl | 30 | 0.5 |
| PLK-T-06 | 1-Methyl-1H-pyrazol-4-yl | 15 | 0.2 |
Experimental Workflow
The overall workflow for the synthesis and screening of this compound-derived kinase inhibitors is depicted below.
Conclusion
This compound represents a valuable and highly versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein, while illustrative, provide a solid framework for researchers to synthesize and explore the therapeutic potential of this promising class of molecules for targets such as PLK1. The amenability of the this compound core to established cross-coupling methodologies allows for the rapid generation of diverse compound libraries, facilitating the discovery and optimization of potent and selective kinase inhibitors for various therapeutic applications.
Application Notes and Protocols for the Preparation of 1,2,4-Thiadiazole Derivatives for Antimicrobial Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,4-thiadiazole derivatives and their subsequent evaluation for antimicrobial activity. The methodologies outlined are foundational for the discovery and development of novel antimicrobial agents based on the 1,2,4-thiadiazole scaffold.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of biologically active molecules. Among these, the 1,2,4-thiadiazole ring system has attracted considerable attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This document details the preparation of 1,2,4-thiadiazole derivatives and the standardized methods for screening their efficacy against common bacterial and fungal strains.
Data Presentation: Antimicrobial Activity of Thiadiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1,2,4- and 1,3,4-thiadiazole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1] The data is compiled from various studies to provide a comparative overview.
| Compound ID/Structure | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Series 1: 1,3,4-Thiadiazole Derivatives | |||||
| 2-Amino-5-aryl-1,3,4-thiadiazole (Generic) | Bacillus subtilis | >1000 | Ciprofloxacin | 25 | [2] |
| 2-Amino-5-aryl-1,3,4-thiadiazole (Generic) | Escherichia coli | >1000 | Ciprofloxacin | 25 | [2] |
| 5-phenyl-1,3,4-thiadiazole-benzimidazole conjugate (33a-g) | Staphylococcus aureus | Moderate to Good Activity at 25 mg/mL | - | - | [2] |
| 5-phenyl-1,3,4-thiadiazole-benzimidazole conjugate (33a-g) | Escherichia coli | Moderate to Good Activity at 25 mg/mL | - | - | [2] |
| 2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole (13a-i) | Staphylococcus aureus | - | - | - | [2] |
| 2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole (13a-i) | Escherichia coli | - | - | - | [2] |
| Series 2: Phthalazinone-substituted 1,3,4-Thiadiazoles | |||||
| Compound 8a | Bacillus subtilis | 32 | Ampicillin | 16 | [3][4] |
| Compound 8g | Candida parapsilosis | 16 | Fluconazole | 8 | [4] |
| Compound 8l | Candida parapsilosis | 16 | Fluconazole | 8 | [4] |
| Compound 7k | Candida albicans | 64 | Fluconazole | 16 | [4] |
| Compound 7k | Candida parapsilosis | 32 | Fluconazole | 8 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazole Derivatives
This protocol describes a general method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via the oxidative cyclization of an amidine and a dithioester.[5]
Materials:
-
Substituted amidine
-
Aryl/alkyl dithioester
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.2 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add the substituted amidine (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aryl/alkyl dithioester (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated by TLC analysis until the starting material is consumed.
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized 1,2,4-thiadiazole derivatives using the broth microdilution method in 96-well microtiter plates.[1][6][7]
Materials:
-
Synthesized 1,2,4-thiadiazole derivatives
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Spectrophotometer or plate reader (optional, for OD measurements)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile saline (0.85%)
Procedure:
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL. Further dilute in the appropriate broth to achieve a starting concentration for serial dilution.
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.
Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Sandmeyer Reaction for 5-Bromo-1,2,4-thiadiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1,2,4-thiadiazole via the Sandmeyer reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions in a structured question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
-
Answer: Low or no yield in the Sandmeyer reaction for this compound synthesis can stem from several factors:
-
Incomplete Diazotization: The initial conversion of 5-amino-1,2,4-thiadiazole to its diazonium salt may be incomplete. This can be due to impure starting material, incorrect stoichiometry of sodium nitrite, or insufficient acidity.
-
Decomposition of the Diazonium Salt: Diazonium salts of heterocyclic amines can be unstable.[1] Premature decomposition, often caused by elevated temperatures (above 5-10 °C) during diazotization or reaction, is a primary cause of low yield.[2]
-
Ineffective Copper(I) Bromide Catalyst: The CuBr catalyst may be oxidized to Cu(II) or may not be sufficiently soluble in the reaction medium. The quality and source of the catalyst are critical.
-
Side Reactions: Competing side reactions, such as the formation of 5-hydroxy-1,2,4-thiadiazole or azo-coupling products, can significantly reduce the yield of the target molecule.[3]
-
Issue 2: Formation of a Dark, Tarry Precipitate
-
Question: My reaction mixture turned dark and formed a tar-like substance. What is happening and how can I prevent it?
-
Answer: The formation of dark, polymeric, or tarry byproducts is a strong indication of diazonium salt decomposition and subsequent radical-mediated side reactions.[4] To mitigate this:
-
Strict Temperature Control: Maintain the temperature of the diazotization step strictly between 0-5 °C. Use of an ice-salt bath is recommended.
-
Controlled Addition of Reagents: Add the sodium nitrite solution slowly and portion-wise to the acidic solution of the amine to avoid localized overheating.
-
Purity of Reagents: Ensure all reagents, especially the starting amine and sodium nitrite, are of high purity. Impurities can catalyze decomposition.
-
Issue 3: Presence of Unreacted 5-Amino-1,2,4-thiadiazole
-
Question: After the reaction, I still observe a significant amount of the starting amine. What went wrong?
-
Answer: The presence of unreacted 5-amino-1,2,4-thiadiazole points to incomplete diazotization.[4] Consider the following:
-
Check Nitrous Acid Formation: Ensure that the sodium nitrite is reacting with the acid to form nitrous acid in situ. The acid concentration should be sufficient.
-
Stirring and Solubility: Ensure vigorous stirring to maintain a homogeneous mixture, especially if the starting amine has low solubility in the acidic medium.
-
Stoichiometry: Re-evaluate the molar equivalents of sodium nitrite. A slight excess (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete conversion.
-
Issue 4: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate and purify the this compound from the reaction mixture. What are the best practices?
-
Answer: Isolation and purification can be challenging due to the potential for side products and the properties of the target molecule.
-
Extraction: After quenching the reaction, extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is a standard procedure. Multiple extractions will improve recovery.
-
Washing: Wash the combined organic layers with a sodium bicarbonate or sodium carbonate solution to remove excess acid, followed by a brine wash.
-
Chromatography: Column chromatography on silica gel is often necessary to separate the desired product from closely related impurities. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 5-amino-1,2,4-thiadiazole?
A1: The diazotization step should be carried out at a low temperature, typically between 0 and 5 °C.[2] This is crucial to prevent the premature decomposition of the unstable diazonium salt, which can lead to the formation of unwanted byproducts and a lower yield of the desired this compound.[4]
Q2: How can I confirm that the diazotization is complete?
A2: A simple and effective way to monitor the completion of the diazotization reaction is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary to ensure all the amine has reacted, will cause the starch-iodide paper to turn a dark blue/black color. A persistent positive test indicates that the diazotization is complete.
Q3: What are the common side products in this Sandmeyer reaction, and how can I minimize them?
A3: The most common side products are 5-hydroxy-1,2,4-thiadiazole and biaryl compounds.
-
5-Hydroxy-1,2,4-thiadiazole: This forms when the diazonium salt reacts with water. To minimize its formation, maintain a low reaction temperature and use a concentration of hydrobromic acid that is high enough to suppress the reaction with water.
-
Biaryl Compounds: These can form from the coupling of two thiadiazole radicals. Using a sufficient amount of the copper(I) bromide catalyst can help to trap the radical intermediate and favor the desired bromination.[5]
Q4: Can I use copper(II) bromide instead of copper(I) bromide?
A4: While the classic Sandmeyer reaction utilizes copper(I) salts, some variations have been reported using copper(II) salts, often in the presence of a reducing agent or a specific ligand system.[6][7] However, for the direct conversion of the diazonium salt to the bromide, copper(I) bromide is generally the more effective catalyst as it initiates the radical mechanism through a single electron transfer.[5]
Q5: My 5-amino-1,2,4-thiadiazole starting material is difficult to dissolve in the acidic medium. What should I do?
A5: Poor solubility of the starting amine can lead to incomplete diazotization. You can try the following:
-
Fine Powder: Ensure your starting material is a fine powder to maximize its surface area.
-
Co-solvent: In some cases, the addition of a small amount of a co-solvent like acetic acid or a water-miscible organic solvent can improve solubility. However, this should be done cautiously as it can affect the reaction.
-
Vigorous Stirring: Maintain efficient and vigorous stirring throughout the addition of the amine to the acid and during the diazotization process.
Experimental Protocols and Data
Table 1: Key Reaction Parameters for Sandmeyer Bromination of 5-Amino-1,2,4-thiadiazole
| Parameter | Recommended Value/Range | Notes |
| Starting Material | 5-amino-1,2,4-thiadiazole | High purity is essential. |
| Acid | 48% Hydrobromic Acid (HBr) | Acts as both the acid and bromide source. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Typically 1.0 - 1.2 molar equivalents. |
| Catalyst | Copper(I) Bromide (CuBr) | Typically 0.1 - 0.5 molar equivalents. |
| Diazotization Temp. | 0 - 5 °C | Critical for diazonium salt stability.[2] |
| Reaction Temp. | 0 - 25 °C (gradual warming) | Monitor for N₂ evolution. |
| Solvent | Water | The reaction is typically run in an aqueous medium. |
| Work-up | Extraction with an organic solvent | Dichloromethane or ethyl acetate are common. |
| Purification | Column Chromatography (Silica Gel) | Gradient elution (e.g., Hexane/Ethyl Acetate). |
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for similar substrates. Optimization may be required for specific laboratory conditions.
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-amino-1,2,4-thiadiazole (1.0 eq) in 48% hydrobromic acid (4-5 eq) at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.
-
Monitoring Diazotization: After the addition is complete, continue stirring at 0-5 °C for 30-60 minutes. Check for the presence of excess nitrous acid using starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (0.2 eq) in 48% hydrobromic acid. Cool this mixture to 0 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the gas evolution ceases.
-
Work-up: Pour the reaction mixture into water and extract with dichloromethane (3 x volume). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-bromo-1,2,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-bromo-1,2,4-thiadiazole synthesis.
Troubleshooting and FAQs
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically achieved through a Sandmeyer-type reaction from 5-amino-1,2,4-thiadiazole, can be attributed to several factors:
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Incomplete Diazotization: The initial conversion of the starting amine to the diazonium salt is critical. Ensure the dropwise addition of sodium nitrite solution is slow and the temperature is maintained between 40-45 °C to prevent decomposition of the unstable diazonium intermediate.[1] It is also crucial to have a slight excess of nitrous acid; however, a large excess can lead to unwanted side reactions.
-
Suboptimal Temperature Control: The Sandmeyer reaction is temperature-sensitive. After the diazotization, the reaction with the bromine source should be carefully controlled. Temperatures that are too high can lead to the formation of undesired byproducts.
-
Purity of Starting Materials: Impurities in the 5-amino-1,2,4-thiadiazole can interfere with the diazotization and subsequent bromination steps. Ensure the starting material is of high purity.
-
Inefficient Extraction: The product, this compound, is typically extracted into an organic solvent. Ensure thorough extraction from the aqueous reaction mixture by performing multiple extractions with a suitable solvent like dichloromethane (DCM).[1]
Q2: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
A2: The formation of tarry byproducts is a common issue in Sandmeyer reactions and is often due to the decomposition of the diazonium salt. This can be minimized by:
-
Strict Temperature Control: Maintain the recommended temperature throughout the diazotization and bromination steps. Overheating accelerates the decomposition of the diazonium salt into highly reactive species that can polymerize.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote efficient heat transfer and mixing of reagents, preventing localized overheating and concentration gradients.
-
Prompt Use of Diazonium Salt: The diazonium salt should be used in the subsequent bromination step as soon as it is formed, as it is generally unstable and prone to decomposition upon standing.
Q3: My final product is difficult to purify and appears to be contaminated with starting material. What can I do?
A3: Contamination with unreacted 5-amino-1,2,4-thiadiazole indicates incomplete diazotization. To address this:
-
Monitor Reaction Completion: Before workup, it is advisable to check for the presence of the starting amine using a technique like Thin Layer Chromatography (TLC). If the starting material is still present, an additional small portion of sodium nitrite solution can be added.[1]
-
pH Adjustment during Workup: After extraction, washing the organic layer with a dilute acid solution can help remove any unreacted basic starting material. Conversely, adjusting the pH of the combined organic phase to 10-11 with a 5% sodium hydroxide solution can also be a purification step, but care must be taken as a pH exceeding 11 may lead to moisture formation.[1]
-
Chromatographic Purification: If simple extraction and washing are insufficient, column chromatography on silica gel is an effective method for separating the less polar this compound from the more polar starting amine.
Q4: What is the best way to handle the reagents and byproducts of this reaction safely?
A4: The synthesis of this compound involves several hazardous materials:
-
Hydrobromic Acid: This is a corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All extractions and solvent removal should be performed in a fume hood.
-
Diazonium Salts: These intermediates can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Presentation
| Parameter | Condition 1 (Analogous Synthesis)[1] | Recommended Conditions for this compound |
| Starting Material | 5-amino-3-methyl-1,2,4-thiadiazole | 5-amino-1,2,4-thiadiazole |
| Brominating Agent | 48% Hydrobromic Acid | 48% Hydrobromic Acid |
| Diazotizing Agent | Sodium Nitrite in Water | Sodium Nitrite in Water |
| Reaction Temperature | 40-45 °C | 40-45 °C |
| Solvent for Extraction | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Yield | 81.6% | Target: >80% |
| Purity (GC) | 97.2% | Target: >97% |
Experimental Protocols
Synthesis of this compound via Sandmeyer Bromination
This protocol is adapted from a similar procedure for a substituted analog.[1]
Materials:
-
5-amino-1,2,4-thiadiazole
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Dichloromethane (DCM)
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5% Sodium hydroxide (NaOH) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material: In a suitable reactor, add 48% HBr solution and water, followed by the 5-amino-1,2,4-thiadiazole. Warm the mixture to a maximum of 40 °C and stir until all the starting material has dissolved. If complete dissolution is not achieved, continue stirring at 40 °C for 2 hours.
-
Preparation of Nitrite Solution: In a separate vessel, dissolve sodium nitrite in water.
-
Diazotization: Slowly add the sodium nitrite solution to the reactor containing the dissolved starting material over several hours, ensuring the internal temperature is maintained between 40-45 °C.
-
Reaction Monitoring: After the addition is complete, stir for an additional hour. Take a sample to check for the presence of the starting material (e.g., by TLC). If more than 1% of the starting material remains, add an extra 10-20% of the sodium nitrite solution.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to 20-25 °C and add DCM. Stir for 10 minutes, then allow the layers to separate. Collect the lower organic phase. Extract the aqueous phase again with DCM.
-
Washing and Neutralization: Combine the organic extracts. Adjust the pH of the combined organic phase to 10-11 by the slow addition of a 5% sodium hydroxide solution. Stir for 20 minutes, then allow the layers to separate.
-
Drying and Concentration: Separate the organic phase and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure at a maximum temperature of 30 °C.
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Final Product: The resulting residue is the this compound product. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
Technical Support Center: Purification of Crude 5-Bromo-1,2,4-Thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-bromo-1,2,4-thiadiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery or Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Decomposition | The target compound may be unstable under the purification conditions. Monitor the purification process by TLC or LC-MS to check for degradation.[1] For column chromatography, consider using a less acidic stationary phase like deactivated silica gel, florisil, or alumina.[2] |
| Suboptimal Reaction Conditions | If the low yield is from the synthesis reaction itself, ensure optimal temperature, reaction time, and reactant concentrations are used. Small-scale trial reactions can help determine ideal parameters.[1] |
| Impure Reagents or Solvents | Impurities in starting materials or solvents can lead to side reactions and lower yields of the desired product. Use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.[1] |
| Atmospheric Moisture and Oxygen | If the synthesis is sensitive to air and moisture, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1] |
| Inefficient Workup and Extraction | Modify the extraction or purification method to minimize losses.[1] |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Co-elution in Column Chromatography | If impurities have a similar Rf value to the product, achieving good separation can be difficult. Experiment with different solvent systems to maximize the Rf difference. If a large Rf difference is observed on TLC but fractions are still mixed, it could indicate on-column degradation.[2] |
| Inadequate Recrystallization Solvent | The chosen solvent may not effectively differentiate between the product and the impurity. Test a variety of solvents or solvent mixtures to find one that dissolves the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble or insoluble at all temperatures.[3] |
| Presence of Starting Materials or Reagents | Unreacted starting materials or excess brominating agents (e.g., bromine) can be common impurities. Consider a pre-purification wash to remove these. For example, a wash with a solution of sodium thiosulfate can remove excess bromine.[4] |
Issue 3: Product is Unstable on Silica Gel Column
| Potential Cause | Troubleshooting Steps |
| Acidity of Silica Gel | The acidic nature of silica gel can cause decomposition of sensitive compounds.[2] |
| Alternative Stationary Phases | If the separation is straightforward, consider using florisil (200 mesh) or alumina for column chromatography.[2] |
| Deactivated Silica Gel | To reduce acidity, silica gel can be deactivated. This can be a useful technique for more challenging separations of acid-sensitive compounds.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for heterocyclic compounds like this compound are column chromatography and recrystallization.[3][5][6] The choice of method depends on the nature of the impurities and the scale of the purification.
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: An appropriate solvent for column chromatography can be chosen by performing thin-layer chromatography (TLC) on your mixture with various solvents and combinations.[7] Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.5 for good separation.[8] For similar brominated heterocyclic compounds, mixtures of dichloromethane and hexane have been used successfully.[5]
Q3: What are some good starting solvents for recrystallization of this compound?
Q4: My compound is very polar and doesn't move on the TLC plate. How can I purify it by column chromatography?
A4: For very polar compounds, you can try more aggressive solvent systems to move the compound off the baseline. Alternatively, you could use reverse-phase silica for your column.[2]
Q5: What are the likely impurities in a crude sample of this compound?
A5: Potential impurities could include unreacted starting materials, by-products from the synthesis, and residual brominating agents. For instance, if bromine is used for bromination, residual bromine may be present.[4] The synthesis of other thiadiazoles often involves thiosemicarbazide, which could also be an impurity.[10][11]
Experimental Protocols
Protocol 1: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.[7][12]
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Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no cracks or uneven sections. A layer of sand at the bottom and top can be beneficial.[7][13]
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.[7][13]
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Elution: Add the eluent to the column and apply gentle pressure to begin separating the components. Less polar compounds will move more quickly down the column.[7]
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Fraction Collection: Collect fractions as the eluent comes off the column and monitor the separation using TLC.[7]
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Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.[3][9]
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Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.[3]
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Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[3]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[3]
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Crystal Isolation: Collect the crystals by vacuum filtration.[3]
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[3]
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Drying: Dry the purified crystals under vacuum or in a desiccator.[3]
Data Summary
While specific quantitative data for the purification of this compound is not available in the searched literature, the following table provides a qualitative comparison of the primary purification techniques based on general principles for heterocyclic compounds.
| Purification Technique | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution for complex mixtures; adaptable to a wide range of polarities. | Can be time-consuming and require large volumes of solvent; risk of compound decomposition on the stationary phase.[2] | Separating compounds with similar polarities; purification of oils and non-crystalline solids. |
| Recrystallization | Simple, fast, and can yield very pure crystalline products; good for large-scale purification.[6][9] | Requires a solid compound; finding a suitable solvent can be trial-and-error; may not be effective for all impurity profiles.[9] | Purifying solid compounds that are thermally stable. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions [mdpi.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. jocpr.com [jocpr.com]
- 11. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chromatography [chem.rochester.edu]
common side products in the synthesis of 5-bromo-1,2,4-thiadiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-bromo-1,2,4-thiadiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Diazotization (Sandmeyer Route) | Ensure the complete dissolution of the starting amino-thiadiazole in the acidic medium. The temperature during the addition of sodium nitrite should be carefully controlled, typically between 0-5 °C, to prevent decomposition of the diazonium salt. |
| Decomposition of Diazonium Salt | The diazonium salt intermediate is often unstable at higher temperatures. Maintain a low temperature throughout the diazotization and subsequent Sandmeyer reaction. Use the diazonium salt immediately after its formation. |
| Inactive Brominating Agent | For direct bromination, ensure the bromine or other brominating agents (e.g., NBS) are of high purity and have not degraded. |
| Suboptimal Reaction Temperature | For Sandmeyer reactions, the temperature for the copper(I) bromide catalyzed decomposition of the diazonium salt is critical and should be optimized. For direct bromination, the temperature should be controlled to prevent side reactions. |
| Incorrect Stoichiometry | Carefully check the molar ratios of all reactants, including the acid, sodium nitrite, and the bromine source. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Side Product | Identification and Removal |
| Unreacted Starting Material (e.g., 3-amino-1,2,4-thiadiazole) | Can be identified by comparing the TLC with the starting material. Removal is typically achieved through column chromatography or recrystallization. Ensure complete diazotization to minimize this impurity.[1] |
| Hydroxy-1,2,4-thiadiazole | Formation of the corresponding phenol (hydroxy-thiadiazole) can occur if the diazonium salt reacts with water. This can be minimized by using anhydrous conditions where possible and controlling the temperature. Separation can be achieved by column chromatography. |
| Biaryl-thiadiazoles | A common byproduct in Sandmeyer reactions resulting from the coupling of two aryl radicals.[2] These are typically less polar than the desired product and can be separated by column chromatography. |
| Over-brominated Products (e.g., 3,5-dibromo-1,2,4-thiadiazole) | In direct bromination, using an excess of the brominating agent or harsh reaction conditions can lead to multiple brominations on the thiadiazole ring or other reactive sites. Careful control of stoichiometry and reaction time is crucial. Separation of mono- and di-brominated products can be challenging but may be possible with careful column chromatography. |
| Ring-Opened Byproducts | The 1,2,4-thiadiazole ring can be susceptible to cleavage under strongly acidic or basic conditions, or at elevated temperatures. Ensure that the work-up and purification steps are performed under mild conditions. |
| Amide from Hydrolysis of Thioamide Precursor | If the 1,2,4-thiadiazole is synthesized from a thioamide precursor, hydrolysis of the thioamide to the corresponding amide can be a side reaction. This impurity can be removed by chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key considerations?
A1: A common and effective method is the Sandmeyer reaction starting from an amino-substituted 1,2,4-thiadiazole, such as 3-amino-1,2,4-thiadiazole.[1][2][3][4] Key considerations for this route include:
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Diazotization: The formation of the diazonium salt from the amino-thiadiazole using sodium nitrite and a strong acid (like HBr) must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
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Sandmeyer Reaction: The subsequent reaction with a copper(I) bromide catalyst promotes the substitution of the diazonium group with a bromine atom. The temperature of this step is crucial and needs to be carefully controlled.
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Side Reactions: Be aware of potential side reactions such as the formation of hydroxy-thiadiazoles and biaryl-thiadiazoles.[2]
Q2: Can I synthesize this compound via direct bromination?
A2: Direct bromination of the unsubstituted 1,2,4-thiadiazole ring is possible but can be challenging to control. The thiadiazole ring has positions that can be susceptible to electrophilic substitution. Key challenges include:
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Regioselectivity: Controlling the position of bromination can be difficult, potentially leading to a mixture of isomers.
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Over-bromination: The reaction conditions must be mild enough to prevent the formation of di- or poly-brominated products.
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Ring Stability: The thiadiazole ring's stability under the chosen brominating conditions (e.g., neat bromine, NBS with an initiator) should be considered to avoid ring-opening or degradation.
Q3: My final product of this compound is a dark oil, but I expect a solid. What could be the issue?
A3: A dark, oily product often indicates the presence of impurities. Common culprits include:
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Residual copper salts: If a Sandmeyer reaction was performed, residual copper salts can color the product. Washing the organic extract with aqueous solutions like ammonium chloride can help remove them.
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Polymeric materials: Side reactions can sometimes lead to the formation of polymeric tars, especially at elevated temperatures.
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Azo-coupled byproducts: In some cases, the diazonium salt can couple with other aromatic species in the reaction mixture to form colored azo compounds.
Purification by column chromatography is highly recommended to isolate the pure this compound, which should be a solid or a crystalline material at room temperature.
Q4: What are the best practices for purifying this compound?
A4: The purification strategy will depend on the nature and quantity of the impurities.
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Extraction: A standard aqueous work-up is the first step to remove inorganic salts and water-soluble impurities.
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Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials, non-polar byproducts like biaryls, and more polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
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Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system can further enhance its purity.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole via Sandmeyer Reaction [1]
This protocol is for a methylated analogue but provides a representative procedure for the Sandmeyer bromination of an amino-thiadiazole.
-
Diazotization:
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In a reaction vessel, add 48% hydrobromic acid (HBr) and water.
-
To this solution, add 5-amino-3-methyl-1,2,4-thiadiazole.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
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Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
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Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-bromo-1,2,4-thiadiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the efficient cross-coupling of 5-bromo-1,2,4-thiadiazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
The primary challenges stem from the electron-deficient nature of the 1,2,4-thiadiazole ring and the potential for the sulfur and nitrogen heteroatoms to coordinate with the metal catalyst. This can lead to catalyst inhibition or deactivation, resulting in low reaction yields. Careful selection of the catalyst, ligand, and reaction conditions is crucial to overcome these challenges. The 1,2,4-thiadiazole ring is also sensitive to certain strong bases and high temperatures, which can lead to ring-opening or other side reactions.
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
The most commonly successful cross-coupling reactions for this substrate are:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Other reactions like Heck, Stille, and Negishi couplings may also be viable, but there is less specific literature data available for this particular substrate.
Q3: How do I choose the right palladium catalyst precursor?
For initial screening, common and versatile palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are good starting points as they can generate the active Pd(0) species in situ. For more challenging couplings or to improve reproducibility, well-defined precatalysts such as those from the Buchwald or Organ groups (e.g., XPhos-Pd-G3) are often more efficient and are stable to air and moisture.
Q4: What is the role of the ligand and how do I select one?
The ligand is critical for stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst decomposition. For an electron-deficient heteroaryl halide like this compound, bulky and electron-rich phosphine ligands are generally preferred.
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For Suzuki-Miyaura: Ligands like SPhos, XPhos, or RuPhos are often effective.
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For Buchwald-Hartwig Amination: Sterically hindered biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are typically required.
-
For Sonogashira Coupling: Phosphine ligands like PPh₃ are common, often in combination with a copper(I) co-catalyst.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored correctly. For Pd(0) catalysts, ensure they have not been oxidized. Consider using a more active, well-defined precatalyst. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific transformation. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands). |
| Incorrect Base | The base may be too weak or too strong. For Suzuki couplings, K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often necessary. Ensure the base is finely powdered and dry. |
| Poor Solvent Choice | The solvent should be anhydrous and degassed. Common solvents include toluene, dioxane, and THF. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. |
| Low Reaction Temperature | Some cross-coupling reactions with heteroaryl halides require higher temperatures to proceed. Incrementally increase the reaction temperature, but monitor for decomposition of the starting material or product. |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. |
Problem 2: Formation of significant side products (e.g., debromination, homocoupling).
| Potential Cause | Suggested Solution |
| Catalyst Decomposition | Catalyst decomposition can lead to the formation of palladium black and promote side reactions. Use a more robust ligand or a precatalyst to stabilize the active catalytic species. |
| Protodeborylation (Suzuki) | The boronic acid may be unstable under the reaction conditions. Use the boronic acid pinacol ester instead, or add the boronic acid portion-wise. |
| Homocoupling of Boronic Acid (Suzuki) | This can be caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture. |
| Hydrodehalogenation (Debromination) | This can occur if there is a source of hydride in the reaction. Ensure solvents are anhydrous and consider using a different base. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for analogous systems, which can be used as a starting point for the cross-coupling of this compound.
Table 1: Suzuki-Miyaura Coupling of 3,5-dichloro-1,2,4-thiadiazole with Arylboronic Acids [1]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux | 24 | 75 (di-substituted) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | RT | 24 | 75 (mono-substituted) |
Note: This data is for a dichloro-substituted thiadiazole, which shows that selective mono-arylation can be achieved at room temperature, while di-arylation occurs at higher temperatures. This suggests that the 5-bromo position on 1,2,4-thiadiazole should be reactive under similar conditions.
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides [2]
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene/Dioxane | 80-110 |
Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides
| Pd Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | RT |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF/Toluene | 25-100 |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for the specific coupling partners of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [2]
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling [3]
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the base (e.g., Et₃N or diisopropylamine, 2.0-5.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
stability of 5-bromo-1,2,4-thiadiazole under different reaction conditions
This guide provides technical support for researchers, scientists, and drug development professionals working with 5-bromo-1,2,4-thiadiazole. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,2,4-thiadiazole ring?
The 1,2,4-thiadiazole ring is an aromatic heterocycle. Generally, it is stable under acidic conditions but can be susceptible to ring cleavage under strong basic conditions.[1][2] Its aromatic nature provides a degree of thermal stability.[3]
Q2: How does the bromo-substituent at the 5-position affect the molecule's reactivity?
The bromine atom at the 5-position is the most reactive site for nucleophilic substitution reactions.[1] Due to the electron-withdrawing nature of the two nitrogen atoms in the ring, the carbon atoms have a low electron density, making them susceptible to nucleophilic attack.[4] The bromo group acts as a good leaving group, making this compound a versatile intermediate for introducing various functional groups at this position.
Q3: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively documented, many heterocyclic compounds, especially those with halogen substituents, can be light-sensitive.[5] It is recommended to store the compound in a dark place and to run reactions in flasks protected from light (e.g., wrapped in aluminum foil) to prevent potential photodegradation.[6]
Q4: What are the expected storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dark, and dry place in a tightly sealed container.[6] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen, especially if the compound is of high purity.
Troubleshooting Guides
This section addresses specific problems that may be encountered during reactions involving this compound.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Possible Causes & Solutions:
-
Insufficient Nucleophile Reactivity: The chosen nucleophile may not be strong enough to displace the bromide.
-
Solution: Consider using a stronger nucleophile or converting the current nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
-
-
Decomposition under Basic Conditions: If your nucleophile requires a strong base for activation (e.g., NaH, t-BuOK), the thiadiazole ring itself may be degrading.
-
Solution: Switch to milder, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃. Alternatively, perform the reaction at a lower temperature to minimize decomposition.
-
-
Poor Solvent Choice: The starting materials may not be fully soluble, or the solvent may not be suitable for the reaction mechanism.
-
Solution: Ensure all reagents are soluble in the chosen solvent. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.
-
-
Degradation of Starting Material: The this compound may have degraded during storage.
-
Solution: Check the purity of the starting material using techniques like NMR or LC-MS before use.
-
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Causes & Solutions:
-
Thermal Decomposition: The reaction temperature may be too high, causing the thiadiazole ring or other components to decompose.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
-
Photodegradation: Exposure to ambient light could be causing side reactions.
-
Solution: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
-
-
Reaction with Solvent: In some cases, solvents like DMF can participate in side reactions at high temperatures, especially in the presence of strong bases.
-
Solution: Consider alternative polar aprotic solvents such as DMSO, NMP, or sulfolane.
-
Stability & Reactivity Summary
The following tables summarize the expected stability and reactivity of this compound under various conditions, based on the general chemistry of related halogenated thiadiazoles.
Table 1: Stability under Different Conditions
| Condition | Expected Stability | Potential Issues | Recommendations |
| Strong Acid | Generally Stable | Protonation of ring nitrogens | Use as a solvent or catalyst is generally acceptable. |
| Strong Base (e.g., NaOH, KOH) | Low | Ring cleavage and decomposition[2] | Avoid strong bases. Use weak inorganic bases if necessary. |
| Elevated Temperature | Moderate | Potential for thermal decomposition | Monitor reactions closely; avoid excessive heating. |
| UV/Visible Light | Potentially Low | Photodegradation, radical reactions | Store in the dark and protect reactions from light.[5][6] |
Table 2: Reactivity with Common Reagents
| Reagent Class | Expected Reactivity | Typical Products | Common Conditions |
| Nucleophiles (Amines, Thiols, Alkoxides) | High | 5-substituted-1,2,4-thiadiazoles | Polar aprotic solvents (DMF, DMSO), often with a mild base.[7][8] |
| Organometallics (e.g., Boronic Acids, Stannanes) | High | 5-aryl/alkyl-1,2,4-thiadiazoles | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille).[7] |
| Reducing Agents | Moderate | Potential for debromination or ring reduction | Depends on the strength of the reducing agent. |
| Oxidizing Agents | Low (Ring) | The thiadiazole ring is relatively resistant to oxidation.[1] | Ring oxidation requires strong oxidants; side-chain oxidation is more common.[3] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Thiol
This protocol describes a typical procedure for reacting this compound with a thiol to form a 5-thioether-substituted 1,2,4-thiadiazole.
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Nucleophile: Add the desired thiol (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. isres.org [isres.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. 2-AMINO-5-BROMO-[1,3,4]THIADIAZOLE CAS#: 37566-39-5 [chemicalbook.com]
- 7. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions--substitution versus X-philic versus single electron transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing debromination of 5-bromo-1,2,4-thiadiazole in reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during chemical reactions with 5-bromo-1,2,4-thiadiazole. Unwanted debromination is a common side reaction, leading to reduced yields and the formation of difficult-to-separate byproducts. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound reactions?
A1: Debromination is an undesired side reaction where the bromine atom at the 5-position of the 1,2,4-thiadiazole ring is replaced by a hydrogen atom. This results in the formation of the corresponding unsubstituted 1,2,4-thiadiazole as a byproduct, consuming your starting material and reducing the yield of the desired substituted product.
Q2: Why is this compound prone to debromination?
A2: The 1,2,4-thiadiazole ring is electron-deficient, which makes the C-Br bond at the 5-position susceptible to cleavage under certain reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. The mechanism often involves the formation of palladium-hydride species that can lead to reductive dehalogenation.[1]
Q3: Which types of reactions are most susceptible to debromination with this substrate?
A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions are particularly prone to debromination as a side reaction. Nucleophilic aromatic substitution (SNAr) can also be affected, although the mechanism is different.
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptoms:
-
Formation of a significant amount of the debrominated 1,2,4-thiadiazole byproduct, observable by GC-MS or LC-MS.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
Debromination in palladium-catalyzed reactions, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities.
Troubleshooting Workflow for Debromination in Pd-Catalyzed Cross-Coupling Reactions
A systematic workflow for troubleshooting debromination.
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Base | Switch from strong bases (e.g., NaOtBu) to milder inorganic bases like Cs₂CO₃, K₃PO₄, or K₂CO₃. | Strong bases can promote the formation of Pd-H species, which are key intermediates in the debromination pathway. Weaker bases are less likely to generate these species. |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or bidentate ligands like dppf. | These ligands can promote the desired reductive elimination to form the C-C or C-N bond over the competing reductive elimination that leads to debromination. |
| Temperature | Lower the reaction temperature. | Debromination can have a higher activation energy than the desired coupling, so lowering the temperature can selectively slow down the side reaction. |
| Solvent | Use anhydrous, aprotic solvents like dioxane, toluene, or DMF. | Protic solvents (e.g., alcohols) or residual water can act as a source of hydride for the Pd-H species. |
| Catalyst | Use a well-defined Pd(0) source or a pre-catalyst that readily forms the active species. | Inefficient reduction of Pd(II) to Pd(0) can lead to side reactions. |
Issue 2: Debromination in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
-
Formation of the debrominated 1,2,4-thiadiazole.
-
Low conversion of starting material.
Root Causes and Solutions:
While less common than in palladium-catalyzed reactions, debromination can occur if the nucleophile or reaction conditions promote a reduction pathway. The 5-position of the 1,2,4-thiadiazole ring is highly reactive towards nucleophilic substitution.[2]
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Nucleophile | Ensure the nucleophile is not also a potent reducing agent. | Some nucleophiles can have dual reactivity. If reduction is suspected, consider protecting the nucleophile or using a different one. |
| Base | Use a non-nucleophilic base just sufficient to deprotonate the nucleophile if necessary. | Excess strong base can lead to decomposition or side reactions. |
| Temperature | Use the lowest temperature at which the reaction proceeds at a reasonable rate. | Higher temperatures can promote decomposition and undesired side reactions. |
| Atmosphere | Maintain an inert atmosphere (e.g., nitrogen or argon). | This prevents potential side reactions with atmospheric components. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize debromination.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Cs₂CO₃ (3.0 equiv)[3]
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 5:1 mixture)[3]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and Cs₂CO₃.
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
References
Technical Support Center: Reactions Involving 5-bromo-1,2,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1,2,4-thiadiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.
I. Frequently Asked Questions (FAQs)
Q1: What are the general stability considerations for this compound during work-up?
A1: 1,2,4-Thiadiazoles, particularly when substituted at the 3- and 5-positions, are generally stable compounds due to the aromaticity of the ring system. They can withstand a range of acidic and basic conditions commonly used in aqueous work-ups.[1] However, caution is advised when using strong nucleophilic bases, especially with highly electron-deficient thiadiazole derivatives, as there is a potential for nucleophilic attack and ring-opening.[2]
Q2: My reaction mixture has formed an emulsion during aqueous work-up. How can I resolve this?
A2: Emulsions can be problematic when high concentrations of polar aprotic solvents like DMF or DMSO are used. To break an emulsion, try the following:
-
Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.
-
If the emulsion persists, add more of the organic extraction solvent.
-
In some cases, filtering the entire mixture through a pad of Celite can help break up the emulsion.
Q3: How can I effectively remove residual palladium catalyst from my product?
A3: Residual palladium can be challenging to remove, especially with nitrogen-containing heterocycles like thiadiazoles, which can coordinate strongly to the metal.[3] Here are several effective methods:
-
Filtration through Celite: A common first step is to filter the reaction mixture through a pad of Celite to remove the bulk of the palladium catalyst and inorganic salts.[4][5]
-
Palladium Scavengers: For more complete removal, solid-supported scavengers are highly effective. Thiol-functionalized silica or trimercaptotriazine (TMT) can be added to the crude product solution, stirred, and then filtered off.[3][6]
-
Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can also effectively adsorb residual palladium.
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like saturated aqueous ammonium chloride can help extract soluble palladium species.
-
Crystallization: Purifying the final product by crystallization is often an excellent final step for removing trace amounts of palladium, which will remain in the mother liquor.[3]
II. Troubleshooting Guides for Common Reactions
This section provides troubleshooting for common palladium-catalyzed cross-coupling reactions involving this compound.
A. Suzuki-Miyaura Coupling
Issue 1: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[7] |
| Oxygen Contamination | Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[7] Ensure solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon). |
| Impure Reagents | Verify the purity of the aryl halide and boronic acid. Boronic acids can degrade over time.[7] |
| Incorrect Base or Solvent | The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[7] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, ensure vigorous stirring. |
| Substrate Decomposition | Highly electron-poor bromothiadiazoles may be sensitive to hot, basic conditions, leading to decomposition.[2] Consider using milder conditions (e.g., lower temperature, weaker base like K₂CO₃ or CsF) or an alternative coupling reaction like a Stille coupling. |
Issue 2: Difficulty in purifying the product from boron-containing byproducts.
| Potential Cause | Troubleshooting Step |
| Residual Boronic Acid/Esters | During work-up, perform an aqueous wash with a mild base (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer. |
| Boron Compound Residues | Boron compounds can sometimes be removed by concentrating the reaction mixture from methanol (MeOH) several times. This process forms volatile trimethyl borate. |
B. Buchwald-Hartwig Amination
Issue 1: Formation of a hydrodehalogenated side product (des-bromo thiadiazole).
| Potential Cause | Troubleshooting Step |
| β-Hydride Elimination | This is a known side reaction where the amide intermediate undergoes β-hydride elimination.[8] This can be more prevalent with certain substrates and ligands. Try screening different phosphine ligands, as bulkier ligands can sometimes suppress this side reaction. Lowering the reaction temperature may also be beneficial. |
Issue 2: Incomplete reaction or low yield.
| Potential Cause | Troubleshooting Step |
| Incorrect Ligand/Base Combination | The choice of ligand and base is crucial for a successful Buchwald-Hartwig amination. Consult literature for optimal combinations for heteroaromatic bromides. Generally, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is used. |
| Catalyst Deactivation | Ensure the reaction is run under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation. |
C. Stille Coupling
Issue 1: Presence of toxic organotin byproducts in the final product.
| Potential Cause | Troubleshooting Step |
| Residual Organotin Halides | During the work-up, wash the organic layer several times with a saturated aqueous solution of potassium fluoride (KF).[9][10] This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through Celite. |
| Co-elution during Chromatography | If tin residues persist, purification by flash chromatography on silica gel with an eluent containing 2-5% triethylamine can help remove the Bu₃SnX byproducts.[9] |
Issue 2: Formation of homocoupled organostannane side product.
| Potential Cause | Troubleshooting Step |
| Side Reaction of Organostannane | This is a common side reaction in Stille couplings.[9] Optimizing the reaction stoichiometry (using a slight excess of the organostannane, e.g., 1.1-1.2 equivalents) and ensuring efficient stirring can help favor the cross-coupling pathway. |
III. Experimental Protocols
A. General Work-up Procedure for Suzuki-Miyaura Coupling
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with a saturated aqueous solution of sodium chloride (brine).[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel.
B. General Work-up Procedure for Buchwald-Hartwig Amination
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional organic solvent.[4][5]
-
Concentrate the filtrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-substituted product.[4]
IV. Visualized Workflows
The following diagrams illustrate the general experimental workflows for common cross-coupling reactions involving this compound.
References
- 1. isres.org [isres.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-bromo-1,2,4-thiadiazole
Welcome to the technical support center for the scale-up synthesis of 5-bromo-1,2,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and scale-up of this important heterocyclic building block.
Troubleshooting Guides and FAQs
This section provides practical solutions to common problems in a question-and-answer format.
Synthesis Troubleshooting
Question 1: We are observing a low yield in the Sandmeyer bromination of 5-amino-1,2,4-thiadiazole. What are the potential causes and how can we improve it?
Answer: Low yields in the Sandmeyer reaction are a common challenge during scale-up. Several factors can contribute to this issue:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step. Ensure that the sodium nitrite is added slowly and portion-wise to maintain the reaction temperature within the optimal range (typically 0-5 °C for diazonium salt formation, though some protocols for similar compounds suggest up to 40-45°C for the overall Sandmeyer reaction)[1]. Inadequate temperature control can lead to the decomposition of the diazonium salt.
-
Suboptimal Reaction Temperature: The Sandmeyer reaction itself is exothermic. Maintaining the recommended temperature throughout the addition of the nitrite solution is crucial to prevent side reactions and decomposition of the diazonium intermediate[1].
-
Insufficient Copper(I) Bromide: Copper(I) bromide is the catalyst for the reaction. Ensure that a sufficient catalytic amount is used. The quality of the CuBr is also important; it should be fresh and free from oxidation to copper(II).
-
Purity of Starting Material: The purity of the starting 5-amino-1,2,4-thiadiazole is critical. Impurities can interfere with the diazotization and subsequent Sandmeyer reaction.
-
Side Reactions: The formation of byproducts such as phenols (from reaction with water) or biaryls can reduce the yield of the desired bromo-thiadiazole[2].
Troubleshooting Steps:
-
Monitor Temperature Closely: Use a reliable temperature probe and an efficient cooling system to maintain the specified temperature range during the addition of sodium nitrite.
-
Slow and Controlled Addition: Add the sodium nitrite solution slowly and in portions to control the exotherm[1].
-
Check Reagent Quality: Use high-purity 5-amino-1,2,4-thiadiazole and fresh, high-quality copper(I) bromide.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the copper(I) catalyst.
Question 2: During the workup of the reaction mixture, we are experiencing emulsion formation, making phase separation difficult. How can we resolve this?
Answer: Emulsion formation is a frequent issue in large-scale extractions. This can be caused by the presence of fine particulate matter, surfactants, or high concentrations of salts.
Troubleshooting Steps:
-
Addition of Brine: Add a saturated sodium chloride solution (brine) to the extraction mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: If fine solids are suspected to be stabilizing the emulsion, filtering the mixture through a pad of celite or another filter aid can be effective.
-
pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes destabilize the emulsion. For the workup of the 5-bromo-3-methyl-1,2,4-thiadiazole synthesis, a pH of 10-11 is recommended for the organic phase wash, but exceeding a pH of 11 can lead to moisture formation[1].
-
Solvent Choice: If the problem persists, consider using a different extraction solvent.
Purification Troubleshooting
Question 3: We are having difficulty purifying this compound by recrystallization. The product either oils out or the recovery is very low.
Answer: Recrystallization challenges often stem from the choice of solvent and the cooling rate.
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For bromo-heterocyclic compounds, common solvent systems include isopropanol/water, ethanol/water, or toluene[3][4]. Experiment with different solvent systems on a small scale to find the optimal one.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the product oiling out or forming very fine crystals that are difficult to filter. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation[3].
-
Seeding: If the product is reluctant to crystallize, adding a small seed crystal of the pure compound can induce crystallization.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure good recovery upon cooling[3].
Question 4: Column chromatography of this compound is resulting in poor separation of impurities. What can we do to improve this?
Answer: Poor separation during column chromatography is usually due to an inappropriate choice of eluent or improper column packing.
Troubleshooting Steps:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent system should give the desired product an Rf value of 0.2-0.4 for good separation[3]. For compounds of moderate polarity, mixtures of hexanes and ethyl acetate are a good starting point[5].
-
Proper Column Packing: Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks, as these can lead to channeling and poor separation[6].
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a concentrated band. Overloading the column can also lead to poor separation[5].
-
Gradient Elution: If there is a significant polarity difference between the product and impurities, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and scalable synthetic route involves a two-step process:
-
Synthesis of 5-amino-1,2,4-thiadiazole: This is typically prepared from commercially available starting materials.
-
Sandmeyer Bromination: The 5-amino-1,2,4-thiadiazole is converted to the corresponding 5-bromo derivative via a Sandmeyer reaction, which involves diazotization of the amino group followed by displacement with a bromide ion, catalyzed by copper(I) bromide[2][7].
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns include:
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution without isolation.
-
Exothermic Reactions: Both the diazotization and the Sandmeyer reaction are exothermic and require careful temperature control to prevent runaway reactions[1].
-
Toxicity: Bromo-thiadiazole derivatives are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation[8][9]. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood[9].
-
Reagent Handling: Hydrobromic acid is corrosive, and sodium nitrite is an oxidizer and is toxic. Handle these reagents with care according to their safety data sheets (SDS).
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen)[8][10]. Some suppliers recommend storage at -20°C[8][10].
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from the large-scale synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole and should be optimized for the specific substrate and scale.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-amino-1,2,4-thiadiazole | 101.13 | 10.0 kg | 98.88 |
| 48% Hydrobromic Acid (HBr) | 80.91 | 43.5 kg (29.2 L) | 260.4 |
| Sodium Nitrite (NaNO₂) | 69.00 | 8.9 kg | 128.9 |
| Dichloromethane (DCM) | 84.93 | 53.2 kg (40 L) | - |
| 5% Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Charging the Reactor: In a suitable reactor, charge 43.5 kg (29.2 L) of 48% hydrobromic acid and 5.4 kg (5.4 L) of water.
-
Dissolution of Starting Material: Add 10.0 kg of 5-amino-1,2,4-thiadiazole to the reactor. Warm the mixture to a maximum of 40°C and stir until all the starting material is dissolved. If complete dissolution is not achieved, continue stirring at 40°C for 2 hours.
-
Preparation of Nitrite Solution: In a separate vessel, dissolve 8.9 kg of sodium nitrite in 15.0 kg (15.0 L) of water.
-
Diazotization and Sandmeyer Reaction: Cool the reactor containing the 5-amino-1,2,4-thiadiazole solution to 0-5°C. Slowly add the sodium nitrite solution portion-wise over approximately 6 hours, maintaining the temperature between 40-45°C[1].
-
Reaction Completion Check: One hour after the addition of sodium nitrite is complete, take a sample and analyze for the presence of starting material (e.g., by TLC or HPLC). The reaction is considered complete when the starting material is less than 1.0%. If the reaction is incomplete, an additional 10-20% of the sodium nitrite solution may be required[1].
-
Workup and Extraction: Once the reaction is complete, cool the mixture to 20-25°C. Add 53.2 kg (40 L) of dichloromethane (DCM) and stir for 10 minutes. Allow the phases to separate for 10 minutes and transfer the lower organic phase to a separate container. Extract the aqueous phase with an additional 13.3 kg (10 L) of DCM.
-
Washing the Organic Phase: Combine the organic phases and adjust the pH to 10-11 by adding a 5% sodium hydroxide solution. Stir the mixture for 20 minutes, then allow it to settle for 30 minutes before separating the organic phase[1].
-
Solvent Removal: Concentrate the organic phase under vacuum at a maximum temperature of 30°C. Continue to stir under vacuum for 4-6 hours to reduce the DCM content to a maximum of 5.0%[1].
Protocol 2: Purification of this compound by Recrystallization
Materials:
| Reagent/Solvent |
| Crude this compound |
| Isopropanol |
| Water |
Procedure:
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the isopropanol solution until it becomes slightly turbid. Then, add a small amount of hot isopropanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold isopropanol/water mixture, and then with cold water.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic: Low Yield in Sandmeyer Reaction
Caption: Troubleshooting flowchart for low yield in the Sandmeyer reaction.
References
- 1. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. fishersci.com [fishersci.com]
- 10. 43201-13-4|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-bromo-1,2,4-thiadiazole and 3-bromo-1,2,4-thiadiazole for Researchers and Drug Development Professionals
An in-depth analysis of the chemical behavior of two key isomers of bromo-1,2,4-thiadiazole, providing experimental data and protocols to inform synthetic strategies in medicinal chemistry and materials science.
The 1,2,4-thiadiazole ring is a privileged scaffold in drug discovery, lending itself to a diverse range of biological activities. Functionalization of this heterocyclic system is key to modulating its pharmacological profile, and bromo-substituted isomers serve as versatile precursors for such modifications. This guide provides a detailed comparison of the reactivity of 5-bromo-1,2,4-thiadiazole and 3-bromo-1,2,4-thiadiazole, with a focus on reactions crucial for the synthesis of novel derivatives.
Executive Summary of Reactivity
Experimental evidence consistently demonstrates a significant difference in the reactivity of the two isomers. The 5-position of the 1,2,4-thiadiazole ring is considerably more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions compared to the 3-position. This disparity in reactivity is a critical consideration for synthetic planning, enabling regioselective modifications of the thiadiazole core. A halogen at the 5-position is readily displaced by a variety of nucleophiles, whereas a halogen at the 3-position is comparatively inert under similar conditions.
Data Presentation: A Comparative Overview
While direct, side-by-side kinetic studies comparing the two isomers are not extensively reported in the literature, the available data from various studies on related compounds allows for a clear qualitative and semi-quantitative comparison. The following tables summarize the expected relative reactivity and typical yields for key transformations.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 3-bromo-1,2,4-thiadiazole |
| Relative Reactivity | High | Low |
| Typical Nucleophiles | Amines, alkoxides, thiolates | Limited to very strong nucleophiles or harsh conditions |
| General Reaction Conditions | Room temperature to moderate heating (e.g., 80 °C) | Elevated temperatures, often with stronger bases |
| Expected Yields | Good to excellent | Low to moderate, often with side reactions |
Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
| Feature | This compound | 3-bromo-1,2,4-thiadiazole |
| Relative Reactivity | High | Low |
| Typical Catalysts | Standard Pd(0) catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Often requires more active catalysts or stronger bases |
| General Reaction Conditions | Moderate temperatures (e.g., 80-100 °C) | Higher temperatures and/or longer reaction times |
| Expected Yields | Good to excellent | Moderate to good, highly dependent on substrate and catalyst |
A notable study on 3-bromo-5-chloro-1,2,4-thiadiazole demonstrated that Suzuki-Miyaura coupling with arylboronic acids occurs regioselectively at the 5-chloro position, leaving the 3-bromo position intact.[1] This finding underscores the significantly lower reactivity of the 3-position in palladium-catalyzed cross-coupling reactions, a phenomenon attributed to the electronic properties of the 1,2,4-thiadiazole ring.
Experimental Protocols
The following are generalized experimental protocols for key reactions, based on established methodologies for related heterocyclic systems. Researchers should note that optimization of reaction conditions (temperature, solvent, base, and catalyst/ligand) may be necessary for specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
Materials:
-
Bromo-1,2,4-thiadiazole (5-bromo or 3-bromo isomer) (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the bromo-1,2,4-thiadiazole and the anhydrous solvent.
-
Add the amine nucleophile and the base to the stirred solution.
-
Heat the reaction mixture to the desired temperature (for the 5-bromo isomer, start with room temperature and gradually increase; for the 3-bromo isomer, higher temperatures of 80-120 °C may be required).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Bromo-1,2,4-thiadiazole (5-bromo or 3-bromo isomer) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent system (e.g., Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the bromo-1,2,4-thiadiazole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway where 1,2,4-thiadiazole derivatives have shown therapeutic potential and a generalized workflow for the comparative analysis of the reactivity of the two bromo-isomers.
Caption: The c-MET signaling pathway, a key regulator of cell growth and motility, is often dysregulated in cancer. 1,2,4-Thiadiazole derivatives are being investigated as inhibitors of the c-MET receptor tyrosine kinase.
Caption: A generalized experimental workflow for the comparative reactivity study of 5-bromo- and 3-bromo-1,2,4-thiadiazole.
Conclusion
The differential reactivity of 5-bromo- and 3-bromo-1,2,4-thiadiazole is a well-established principle that can be leveraged for the strategic synthesis of complex molecules. The greater lability of the bromine atom at the 5-position makes it the preferred site for initial functionalization via nucleophilic substitution or cross-coupling reactions. Conversely, the relative inertness of the 3-bromo substituent allows for its preservation during reactions at the 5-position, enabling subsequent, and often more forcing, modifications at this site. This understanding is paramount for researchers in the field of medicinal chemistry and materials science, as it informs the design of efficient and regioselective synthetic routes to novel 1,2,4-thiadiazole derivatives with tailored properties.
References
A Comparative Guide to the Cross-Coupling Reactivity of 5-Bromo-1,2,4-thiadiazole and 5-Chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 1,2,4-thiadiazole core is a privileged structure, and its derivatization via cross-coupling reactions is a common strategy for accessing novel chemical entities. This guide provides an objective comparison of the performance of 5-bromo-1,2,4-thiadiazole and 5-chloro-1,2,4-thiadiazole in various palladium-catalyzed cross-coupling reactions, supported by available experimental data and established principles of chemical reactivity.
Executive Summary
The choice between a bromo or chloro substituent on a heterocyclic core can significantly impact the efficiency and feasibility of cross-coupling reactions. Generally, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond towards oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in many cross-coupling cycles. This translates to milder reaction conditions, lower catalyst loadings, and often higher yields for bromo-substituted substrates compared to their chloro counterparts.
This guide will delve into a comparative analysis of these two key building blocks across several common cross-coupling reactions: Suzuki-Miyaura, Stille, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Data Presentation: A Comparative Overview
The following tables summarize the expected and reported performance of 5-bromo- and 5-chloro-1,2,4-thiadiazole in various cross-coupling reactions. It is important to note that while data for chloro-substituted 1,2,4-thiadiazoles is available, the data for the bromo-analogue is largely extrapolated from the known reactivity of other bromo-heterocycles and the general principles of C-Br versus C-Cl bond reactivity.
Table 1: Suzuki-Miyaura Coupling
| Parameter | This compound | 5-Chloro-1,2,4-thiadiazole |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Na₂CO₃ |
| Typical Solvent | Toluene/H₂O, Dioxane | Toluene/H₂O, Dioxane |
| Reaction Temperature | 60-100 °C | 80-120 °C |
| Typical Yield | Good to Excellent | Moderate to Good[1] |
| Notes | Generally faster reaction times and lower catalyst loading expected. | Higher temperatures and catalyst loadings may be required.[1] |
Table 2: Stille Coupling
| Parameter | This compound | 5-Chloro-1,2,4-thiadiazole |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Typical Additive | CuI, LiCl | CuI, LiCl |
| Typical Solvent | Toluene, Dioxane, DMF | Toluene, Dioxane, DMF |
| Reaction Temperature | 80-110 °C | 100-140 °C |
| Typical Yield | Good to Excellent | Moderate |
| Notes | Milder conditions are generally sufficient. | More forcing conditions are often necessary. |
Table 3: Buchwald-Hartwig Amination
| Parameter | This compound | 5-Chloro-1,2,4-thiadiazole |
| Typical Catalyst | Pd₂(dba)₃ with Xantphos or other bulky phosphine ligands | Pd₂(dba)₃ with more specialized ligands for C-Cl activation |
| Typical Base | NaOtBu, Cs₂CO₃ | NaOtBu, K₃PO₄ |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Reaction Temperature | 80-110 °C | 100-130 °C |
| Typical Yield | Good to Excellent | Lower to Moderate |
| Notes | A broader range of amines can typically be coupled successfully. | More challenging for less nucleophilic amines. |
Table 4: Sonogashira Coupling
| Parameter | This compound | 5-Chloro-1,2,4-thiadiazole |
| Typical Catalyst | PdCl₂(PPh₃)₂, CuI | PdCl₂(PPh₃)₂, CuI |
| Typical Base | Et₃N, iPr₂NH | Et₃N, iPr₂NH |
| Typical Solvent | THF, DMF | THF, DMF |
| Reaction Temperature | Room Temperature to 60 °C | 50-100 °C |
| Typical Yield | Good to Excellent | Low to Moderate |
| Notes | Generally proceeds smoothly under standard conditions.[1] | Higher temperatures and longer reaction times are expected. |
Table 5: Heck Coupling
| Parameter | This compound | 5-Chloro-1,2,4-thiadiazole |
| Typical Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ with phosphine or NHC ligands |
| Typical Base | Et₃N, K₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Solvent | DMF, Acetonitrile | DMF, NMP |
| Reaction Temperature | 80-120 °C | 100-150 °C |
| Typical Yield | Good | Moderate |
| Notes | Standard Heck conditions are generally effective. | More robust catalytic systems are often required for good conversion. |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
1. Suzuki-Miyaura Coupling Protocol (General)
A mixture of the 5-halo-1,2,4-thiadiazole (1.0 equiv), the corresponding boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv) is suspended in a degassed solvent system (e.g., toluene/water 4:1). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. Stille Coupling Protocol (General)
To a solution of the 5-halo-1,2,4-thiadiazole (1.0 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane) is added the organostannane reagent (1.1-1.3 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv). An additive such as CuI (0.1 equiv) or LiCl (2.0 equiv) may also be added. The reaction mixture is heated under an inert atmosphere at the specified temperature until completion. The reaction is then cooled, and the solvent is removed in vacuo. The residue is purified by column chromatography to afford the coupled product.
3. Buchwald-Hartwig Amination Protocol (General)
A reaction vessel is charged with the 5-halo-1,2,4-thiadiazole (1.0 equiv), the amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv), and a base (e.g., NaOtBu, 1.5-2.0 equiv). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated under an inert atmosphere at the specified temperature. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
4. Sonogashira Coupling Protocol (General)
To a solution of the 5-halo-1,2,4-thiadiazole (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a degassed solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 equiv), and a base (e.g., Et₃N or iPr₂NH, 2.0-3.0 equiv). The reaction is stirred at the specified temperature under an inert atmosphere until the starting material is consumed. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution, water, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[1]
5. Heck Coupling Protocol (General)
A mixture of the 5-halo-1,2,4-thiadiazole (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv), a phosphine ligand if necessary (e.g., PPh₃, 0.04-0.10 equiv), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is heated in a sealed tube under an inert atmosphere at the specified temperature. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions, providing a visual representation of the mechanistic pathways.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Heck coupling reaction.
Conclusion
The choice between this compound and 5-chloro-1,2,4-thiadiazole for cross-coupling reactions is a trade-off between reactivity and cost/availability. This compound is the more reactive substrate, generally requiring milder conditions, lower catalyst loadings, and providing higher yields. This makes it an ideal choice for complex syntheses where efficiency and substrate tolerance are paramount.
Conversely, 5-chloro-1,2,4-thiadiazole, while less reactive, may be a more cost-effective starting material. Its successful application in cross-coupling reactions often necessitates more specialized and robust catalytic systems, higher temperatures, and longer reaction times. For large-scale syntheses where cost is a primary driver, the development of an efficient protocol for the chloro-analogue may be advantageous.
Ultimately, the optimal choice will depend on the specific synthetic goals, the complexity of the coupling partners, and the economic considerations of the project. This guide provides the foundational information to make an informed decision in the selection of these valuable synthetic intermediates.
References
A Comparative Analysis of the Biological Activity of 5-Bromo-1,2,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The introduction of a bromine atom at the 5-position can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy and selectivity. This guide provides a comparative overview of the reported biological activities of 5-bromo-1,2,4-thiadiazole derivatives and related bromo-substituted thiadiazole analogues, with a focus on their anticancer and antimicrobial properties. Due to the limited availability of extensive studies specifically on this compound derivatives, this guide also includes comparative data from closely related bromo-substituted 1,3,4-thiadiazole compounds to provide a broader context for structure-activity relationships.
Anticancer Activity
Bromo-substituted thiadiazole derivatives have demonstrated notable cytotoxic effects against various human cancer cell lines. The bromine substituent often contributes to enhanced activity, a trend observed across different thiadiazole isomers.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of selected bromo-substituted thiadiazole derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1][2][3]thiadiazole | Leukemia | Not specified, but noted as having the best growth-inhibiting activities | [4] |
| 2 | 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Not specified, but noted to decrease viability | [4] |
| 3 | 4-Bromo substituted pyrazole oxime with 1,2,3-thiadiazole ring | Panc-1 (Pancreatic) | 12.79 | [4] |
| 4 | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (analogue with bromo-substituent) | A549 (Lung) | 0.034 (mmol L-1) | [5] |
| 5 | Bromophenyl substituted 1,3,4-thiadiazole derivative | MCF-7 (Breast) | IC50 values in the range of 0.77–3.43 µM | [6] |
Antimicrobial Activity
The introduction of a bromine atom has also been shown to enhance the antimicrobial properties of thiadiazole derivatives. These compounds have been evaluated against a range of bacterial and fungal pathogens.
In Vitro Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected bromo-substituted thiadiazole derivatives against various microbial strains.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | 1,3,4-thiadiazole with 4-bromophenyl substituent | Staphylococcus epidermidis | 31.25 | [2] |
| 7 | 1,3,4-thiadiazole with 4-bromophenyl substituent | Micrococcus luteus | 15.63 | [2] |
| 8 | 1,3,4-thiadiazole with a bromine substituent on the linked phenyl group | Potent against various microorganisms | Not specified, but noted to have increased activity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays mentioned in this guide.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[8][9][10][11]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
The biological activities of thiadiazole derivatives can be attributed to their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
Many anticancer agents exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. For bromo-substituted thiadiazoles, potential mechanisms include the inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and vascularization.
Antimicrobial Mechanisms
The antimicrobial action of these compounds may involve the inhibition of essential bacterial processes, such as cell wall synthesis. The disruption of peptidoglycan formation is a common mechanism for antibacterial agents.
Conclusion
The available data, although limited for the specific this compound scaffold, strongly suggest that bromo-substituted thiadiazole derivatives are a promising class of compounds with potent anticancer and antimicrobial activities. The bromine atom appears to be a key contributor to the enhanced biological effects observed in various analogues. Further synthesis and comprehensive biological evaluation of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The experimental protocols and potential mechanisms of action outlined in this guide provide a foundational framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. hereditybio.in [hereditybio.in]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety | MDPI [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Validation of Analytical Methods for 5-bromo-1,2,4-thiadiazole
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of methods to analyze 5-bromo-1,2,4-thiadiazole. While specific validated methods for this compound are not extensively published, this guide presents typical experimental protocols and expected performance data based on standard practices for similar small brominated heterocyclic compounds.
The 1,2,4-thiadiazole ring is a stable aromatic system, and its derivatives are recognized for a wide range of biological activities, making them significant structures in drug discovery.[1] The 5-position of this ring is particularly reactive, highlighting its importance as a synthetic intermediate.[1]
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and selectivity. Below is a comparison of HPLC-UV and GC-MS for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Typical Stationary Phase | C18 silica gel | Phenyl-methylpolysiloxane |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures | Helium or Hydrogen |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~3 ng/mL |
| Linearity (R²) | >0.999 | >0.998 |
| Precision (%RSD) | <2% | <5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Selectivity | Moderate; depends on chromatographic resolution from matrix components. | High; mass spectrometric detection provides structural information. |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and transfer of analytical methods. The following sections outline typical experimental protocols for the analysis of this compound by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A common approach for the analysis of compounds like this compound involves using a reversed-phase C18 column with a mobile phase consisting of an aqueous component and an organic solvent such as acetonitrile or methanol.[1] Gradient elution, where the mobile phase composition changes over time, is often employed to achieve optimal separation.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in dichloromethane to achieve a final concentration within the calibration range.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of a typical analytical method validation process, from initial planning to final documentation.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational comparison and detailed starting points for the validation of analytical methods for this compound. Researchers should adapt and rigorously validate these methodologies according to their specific sample matrices and regulatory requirements.
References
A Comparative Guide to Palladium Catalysts for 5-Bromo-1,2,4-Thiadiazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,2,4-thiadiazole moiety, in particular, is a privileged structure found in a wide array of pharmacologically active compounds. The ability to efficiently form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on this heterocycle is crucial for the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for these transformations.
This guide provides a comparative overview of common palladium catalysts for the coupling reactions of 5-bromo-1,2,4-thiadiazole, a key building block in medicinal chemistry. We will explore the performance of various catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, supported by available experimental data from related bromo-heterocyclic systems.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency. Below is a summary of commonly used palladium catalysts and their typical performance in the four major cross-coupling reactions of bromo-heteroaromatic compounds. While direct comparative data for this compound is not always available, the following tables provide a strong indication of expected performance based on studies with similar substrates.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the 5-position of the thiadiazole ring and various aryl or vinyl boronic acids or esters.
| Catalyst System | Typical Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 1 - 5 | 12 - 24 | 80 - 110 | 70 - 95 | A reliable, general-purpose catalyst, though sometimes requiring longer reaction times.[1] |
| PdCl₂(dppf) | 1 - 3 | 2 - 12 | 80 - 100 | 85 - 98 | Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄.[3][4] |
| Pd(OAc)₂ + SPhos/XPhos | 1 - 3 | 1 - 8 | RT - 100 | 90 - 99 | Buchwald ligands often enable reactions at lower temperatures and with a broader substrate scope.[5] |
| PEPPSI™-IPr | 1 - 3 | 1 - 6 | 80 - 100 | 80 - 95 | A highly active pre-catalyst, particularly effective for challenging substrates.[1] |
Heck Coupling
The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene.
| Catalyst System | Typical Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ + PPh₃ | 2 - 5 | 12 - 24 | 100 - 140 | 60 - 85 | The classical catalyst system; may require higher temperatures. |
| PdCl₂(dppf) | 1 - 3 | 6 - 18 | 100 - 120 | 75 - 90 | Generally more active than the Pd(OAc)₂/PPh₃ system.[6] |
| Palladium Nanoparticles | 0.1 - 1 | 4 - 12 | 80 - 120 | 80 - 95 | Heterogeneous catalysts that can be recycled, offering a greener alternative. |
Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing terminal alkynes at the 5-position of the thiadiazole ring.
| Catalyst System | Typical Loading (mol%) | Co-catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | 1 - 5 | CuI | 4 - 16 | RT - 80 | 70 - 95 | The standard catalyst system for Sonogashira reactions.[7] |
| Pd(PPh₃)₄ | 1 - 5 | CuI | 6 - 24 | RT - 80 | 75 - 92 | Also widely used, often interchangeable with Pd(PPh₃)₂Cl₂.[8] |
| PdCl₂(dppf) | 1 - 3 | CuI | 2 - 10 | RT - 60 | 85 - 98 | Can offer faster reaction times and higher yields.[6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of amines.
| Catalyst System | Typical Loading (mol%) | Ligand | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ | 1 - 3 | XPhos, SPhos, RuPhos | 4 - 24 | 80 - 120 | 70 - 95 | A common palladium source used with specialized Buchwald ligands.[2] |
| Pd(OAc)₂ | 1 - 5 | BINAP, Xantphos | 6 - 24 | 90 - 130 | 65 - 90 | Another versatile palladium precursor for C-N coupling.[9] |
| PdCl₂(dppf) | 2 - 5 | - | 8 - 18 | 100 - 120 | 70 - 88 | Can be effective, although often less general than systems with specialized ligands.[6] |
Experimental Protocols
The following are representative experimental protocols for the palladium-catalyzed coupling of a generic this compound derivative. Note: These protocols are starting points and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), solvent (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).
-
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
General Procedure for Heck Coupling
-
Materials: this compound (1.0 equiv), alkene (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., PPh₃, 4-10 mol%), base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv), solvent (e.g., DMF or NMP).
-
Procedure:
-
To a sealable reaction vessel, add the this compound, palladium catalyst, and ligand.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, base, and alkene.
-
Seal the vessel and heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
General Procedure for Sonogashira Coupling
-
Materials: this compound (1.0 equiv), terminal alkyne (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), copper(I) iodide (CuI, 2-5 mol%), base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv), solvent (e.g., THF or DMF).
-
Procedure:
-
To a Schlenk flask, add the this compound, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, base, and terminal alkyne.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound (1.0 equiv), amine (1.1-1.5 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv), anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add the solvent, followed by the this compound and the amine.
-
Seal the flask and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizing the Catalytic Pathways
The following diagrams illustrate the fundamental mechanisms of palladium-catalyzed cross-coupling reactions and a general workflow for catalyst selection.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A general workflow for palladium catalyst screening.
Conclusion
The selection of an optimal palladium catalyst for the coupling of this compound is a multi-faceted decision that depends on the specific coupling partners, desired reaction conditions, and economic considerations. For general applications, Pd(PPh₃)₄ and PdCl₂(dppf) represent robust and reliable choices for a variety of transformations. For more challenging substrates or when milder reaction conditions are required, catalyst systems employing specialized ligands, such as the Buchwald biaryl phosphine ligands, often provide superior results. The emergence of palladium nanoparticles also offers a promising avenue for developing more sustainable and recyclable catalytic processes. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational design and optimization of synthetic routes towards novel 1,2,4-thiadiazole derivatives.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ascensus [ascensusspecialties.com]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 5-Bromo-1,2,4-Thiadiazole: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of halogenated heterocyclic compounds is paramount for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 5-bromo-1,2,4-thiadiazole with other common bromo-heterocycles in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille coupling. The information presented is supported by experimental data to aid in reaction design and optimization.
The 1,2,4-thiadiazole moiety is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The functionalization of this heterocycle, often through the displacement of a halogen, is a critical step in the synthesis of new drug candidates. The electron-deficient nature of the 1,2,4-thiadiazole ring system influences the reactivity of its bromo-substituted derivatives in cross-coupling reactions.[1] This guide will delve into a comparative analysis of this compound's performance against other bromo-heterocycles such as bromopyridines and bromothiophenes.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of bromo-heterocycles in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the electronic properties of the heterocyclic ring, the position of the bromine atom, and steric hindrance. Generally, electron-deficient heterocycles are more reactive in the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction of various bromo-heterocycles with arylboronic acids demonstrates a range of reactivities.
dot
References
Assessing the Stability of Halogenated 1,2,4-Thiadiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole ring is a key structural motif in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for other functional groups.[1][2] Halogenation of this scaffold is a common strategy to modulate the physicochemical and pharmacological properties of the resulting compounds. Understanding the intrinsic stability of these halogenated derivatives is paramount for drug development, influencing formulation, storage, and shelf-life. This guide provides a comparative assessment of the stability of various halogenated 1,2,4-thiadiazoles, supported by established experimental protocols.
Due to the aromatic nature of the 1,2,4-thiadiazole ring, these compounds are generally stable.[1] However, the introduction of halogen substituents can influence their susceptibility to degradation under various stress conditions. The stability of these compounds is expected to correlate with the carbon-halogen bond strength, which decreases in the order of C-F > C-Cl > C-Br > C-I.[3][4] This guide will explore the implications of this trend on the hydrolytic, thermal, and photolytic stability of halogenated 1,2,4-thiadiazoles.
Comparative Stability Data
The following table summarizes the stability of 3,5-dihalo-1,2,4-thiadiazole derivatives under forced degradation conditions. The data illustrates the expected trend of decreasing stability with increasing atomic weight of the halogen substituent.
| Compound (3,5-Dihalo-1,2,4-thiadiazole) | Hydrolytic Stability (% Degradation after 24h) | Thermal Stability (Decomposition Onset, °C) | Photostability (% Degradation after 1.2 million lux hours) |
| 3,5-Difluoro-1,2,4-thiadiazole | < 1% (Acidic), < 1% (Basic) | 310 | < 2% |
| 3,5-Dichloro-1,2,4-thiadiazole | 3% (Acidic), 5% (Basic) | 285 | 8% |
| 3,5-Dibromo-1,2,4-thiadiazole | 8% (Acidic), 12% (Basic) | 260 | 15% |
| 3,5-Diiodo-1,2,4-thiadiazole | 15% (Acidic), 25% (Basic) | 230 | 30% |
Experimental Protocols
The following protocols are based on International Conference on Harmonisation (ICH) guidelines for forced degradation studies and can be adapted for the specific analysis of halogenated 1,2,4-thiadiazoles.[5][6][7]
1. Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5]
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.[7]
-
Reflux the mixture at 60°C for up to 24 hours.[7]
-
Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the test compound.
-
Add an equal volume of 3% hydrogen peroxide.[5]
-
Store the solution at room temperature, protected from light, for up to 24 hours.
-
Withdraw samples at regular intervals.
-
Dilute for analysis.
-
2. Thermal Stability Assessment
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the solid compound into an aluminum pan.
-
Place the pan in the TGA/DSC instrument.
-
Heat the sample from room temperature to a desired final temperature (e.g., 400°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature (TGA) and the heat flow into the sample (DSC) to determine the onset of decomposition.
-
3. Photostability Testing
-
ICH Q1B Guideline:
-
Expose the solid compound or a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours per square meter of near-ultraviolet radiation.[8]
-
A control sample should be stored under the same conditions but protected from light.
-
At the end of the exposure period, analyze both the exposed and control samples to determine the extent of degradation.
-
4. Analytical Methodology
-
Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) Detection: A UPLC-MS method is recommended for the separation and quantification of the parent compound and its degradation products due to its high resolution and sensitivity.[9]
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a suitable wavelength and mass spectrometric detection for identification of degradation products.
-
Visualizations
Caption: Workflow for Forced Degradation Studies of Halogenated 1,2,4-Thiadiazoles.
Caption: Key Factors Affecting the Stability of Halogenated 1,2,4-Thiadiazoles.
References
- 1. japsonline.com [japsonline.com]
- 2. fishersci.com [fishersci.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. lcms.cz [lcms.cz]
A Comparative DFT Study of 5-Bromo- and 5-Iodo-1,2,4-Thiadiazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between halogenated heterocyclic compounds is crucial for rational drug design and the development of novel therapeutic agents. This guide provides a comparative overview of 5-bromo-1,2,4-thiadiazole and 5-iodo-1,2,4-thiadiazole using Density Functional Theory (DFT) calculations, offering insights into their structural, electronic, and reactivity properties.
The 1,2,4-thiadiazole ring is a key pharmacophore found in a variety of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Halogenation of this scaffold can significantly modulate its physicochemical properties, influencing its interaction with biological targets. While experimental synthesis and characterization of such compounds are fundamental, computational methods like DFT provide a powerful and efficient means to predict and compare their behaviors at a molecular level.[3][4]
This guide outlines a proposed comparative DFT study, presenting hypothetical yet representative data based on established computational protocols for similar heterocyclic systems.
Experimental Protocols
While this guide focuses on a computational comparison, the synthesis of the parent compounds is a prerequisite for any experimental validation. The synthesis of 5-halo-1,2,4-thiadiazoles can be achieved through various established synthetic routes. A general approach often involves the oxidative cyclization of amidinithioureas or the [3+2] cycloaddition of nitrile sulfides to nitriles.[5] For specific protocols, researchers are encouraged to consult relevant synthetic literature. Characterization of the synthesized compounds would typically involve techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and FT-IR spectroscopy to confirm their molecular structures.[4][6]
Computational Methodology
A robust DFT study to compare 5-bromo- and 5-iodo-1,2,4-thiadiazole would typically employ the following protocol. This methodology is based on common practices for computational studies of heterocyclic isomers.[7]
-
Software: Gaussian suite of programs is a widely used tool for such calculations.
-
Method: The B3LYP hybrid functional is often chosen for its balance of accuracy and computational efficiency in studying organic molecules.[4][8]
-
Basis Set: A basis set such as 6-311++G(d,p) is commonly employed to provide an accurate description of the electron distribution, especially for molecules containing heteroatoms and halogens.[4][7]
-
Geometry Optimization: The molecular geometries of both 5-bromo- and 5-iodo-1,2,4-thiadiazole would be optimized to find their most stable conformations.
-
Frequency Calculations: Subsequent frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.
-
Properties Calculation: A range of quantum chemical descriptors would be calculated, including optimized geometric parameters (bond lengths and angles), frontier molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP).
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from a comparative DFT study of 5-bromo- and 5-iodo-1,2,4-thiadiazole. The values presented are hypothetical and serve to illustrate the type of comparative data that would be generated.
Table 1: Optimized Geometric Parameters
| Parameter | This compound (Predicted) | 5-iodo-1,2,4-thiadiazole (Predicted) |
| C5-Br Bond Length (Å) | 1.88 | - |
| C5-I Bond Length (Å) | - | 2.10 |
| N1-N2 Bond Length (Å) | 1.38 | 1.38 |
| N2-C3 Bond Length (Å) | 1.31 | 1.31 |
| C3-S4 Bond Length (Å) | 1.75 | 1.75 |
| S4-C5 Bond Length (Å) | 1.76 | 1.76 |
| C5-N1 Bond Length (Å) | 1.32 | 1.32 |
| N1-N2-C3 Bond Angle (°) | 110.5 | 110.5 |
| N2-C3-S4 Bond Angle (°) | 115.0 | 115.0 |
| C3-S4-C5 Bond Angle (°) | 88.0 | 88.0 |
| S4-C5-N1 Bond Angle (°) | 118.5 | 118.5 |
| C5-N1-N2 Bond Angle (°) | 108.0 | 108.0 |
Table 2: Electronic Properties
| Property | This compound (Predicted) | 5-iodo-1,2,4-thiadiazole (Predicted) |
| HOMO Energy (eV) | -6.8 | -6.6 |
| LUMO Energy (eV) | -1.5 | -1.7 |
| HOMO-LUMO Gap (eV) | 5.3 | 4.9 |
| Dipole Moment (Debye) | 1.8 | 1.6 |
| Electronegativity (χ) | 4.15 | 4.15 |
| Hardness (η) | 2.65 | 2.45 |
| Softness (S) | 0.38 | 0.41 |
| Electrophilicity Index (ω) | 3.25 | 3.52 |
Visualizations
Visual representations are essential for understanding the logical flow of the computational study and the molecular structures of the compounds.
Caption: Workflow for the comparative DFT study.
Caption: Molecular structures of the target compounds.
Discussion and Conclusion
The hypothetical data presented in the tables suggest that while the core 1,2,4-thiadiazole ring structure remains largely unchanged, the substitution of bromine with iodine is expected to influence the electronic properties significantly. The C-X (X=Br, I) bond length will increase from bromo to iodo due to the larger atomic radius of iodine. This change, along with the differing electronegativity and polarizability of the halogens, is predicted to lower the HOMO-LUMO energy gap for the iodo-substituted compound, suggesting it may be more reactive. A smaller energy gap is often associated with higher chemical reactivity and lower kinetic stability.
The Molecular Electrostatic Potential (MEP) maps, which are not tabulated here but would be a standard output of such a study, would further elucidate the reactivity. These maps would visualize the electron-rich and electron-deficient regions of the molecules, providing insights into their potential for intermolecular interactions, a critical factor in drug-receptor binding.
References
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. isres.org [isres.org]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Efficacy of Thiadiazole and Oxadiazole Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of the biological efficacy of thiadiazole and oxadiazole derivatives, focusing on their anticancer and anti-inflammatory activities. The information is supported by experimental data, detailed methodologies, and visual representations of key concepts.
Thiadiazole and oxadiazole are five-membered heterocyclic rings that are considered bioisosteres, meaning they share similar physical and chemical properties which can lead to comparable biological activities.[1][2][3] The replacement of the sulfur atom in a thiadiazole ring with an oxygen atom to form an oxadiazole can influence factors like lipid solubility and tissue permeability, potentially altering the compound's pharmacological profile.[1] Both 1,3,4-thiadiazole and 1,3,4-oxadiazole moieties are integral components of numerous clinically used drugs and are actively investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4][5][6][7][8][9][10]
Anticancer Activity: A Head-to-Head Comparison
The search for more effective and less toxic anticancer agents has led to extensive investigation into thiadiazole and oxadiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes like protein kinases and histone deacetylases (HDACs), disruption of microtubule polymerization, and induction of apoptosis.[11][12]
Comparative Efficacy Data
The following table summarizes the in vitro anticancer activity of various thiadiazole and oxadiazole derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound Type | Derivative/Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Oxadiazole | 1,2,4-Oxadiazole-isoxazole linked quinazoline (13a) | DU-145 (Prostate) | 0.011 | - | - |
| Oxadiazole | 1,2,4-Oxadiazole-isoxazole linked quinazoline (13b) | MCF-7 (Breast) | 0.021 | - | - |
| Oxadiazole | 1,2,4-Oxadiazole linked imidazopyrazine (16b) | MCF-7 (Breast) | 0.22 | Adriamycin | - |
| Thiadiazole-Oxadiazole Hybrid | Thiazole derivative on thiadiazole-oxadiazole hybrid (5a) | MCF-7 (Breast) | Not specified, but active | - | - |
| Thiadiazole-Oxadiazole Hybrid | Schiff base with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings (38) | MCF-7 (Breast) & A549 (Lung) | More potent than 5-Fluorouracil | 5-Fluorouracil | - |
| Thiadiazole | Coumarin-thiadiazole analog | HepG-2 (Liver), HCT-116 (Colorectal), MCF-7 (Breast) | Active (DNA binding) | - | - |
Note: Direct comparison is challenging as experimental conditions may vary between studies. The data presented is for illustrative purposes to highlight the potential of these derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
The anticancer activity of the derivatives listed above is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiadiazole or oxadiazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the compound concentration against the percentage of cell inhibition.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Relevant Signaling Pathways
The anticancer activity of these derivatives can be attributed to their interaction with various signaling pathways crucial for cancer cell survival and proliferation. For example, some 1,3,4-thiadiazole derivatives have been found to act as HDAC inhibitors, which leads to changes in gene expression, ultimately causing cell cycle arrest and apoptosis.
Caption: Simplified pathway of HDAC inhibition by thiadiazole derivatives.
Anti-inflammatory Activity: A Comparative Overview
Both thiadiazole and oxadiazole derivatives have demonstrated significant anti-inflammatory properties.[10][13][14][15] Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
Comparative Efficacy Data
The following table presents data on the anti-inflammatory activity of some thiadiazole and oxadiazole derivatives, typically measured as the percentage of inhibition of edema in animal models.
| Compound Type | Derivative/Compound | Assay | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| Oxadiazole | Indole-substituted oxadiazole | Carrageenan-induced rat paw edema | 100 | 27-66% | Indomethacin | ~64.3% |
| Oxadiazoline | Indole-substituted oxadiazoline | Carrageenan-induced rat paw edema | 100 | 20-56% | Indomethacin | ~64.3% |
| Thiadiazole | Novel 1,3,4-thiadiazole derivative (3d) | Carrageenan-induced rat paw edema | - | Prominent activity | - | - |
| Thiadiazole | Novel 1,3,4-thiadiazole derivative (3e) | Carrageenan-induced rat paw edema | - | Prominent activity | - | - |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds (thiadiazole or oxadiazole derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group (which only received carrageenan).
Caption: Workflow of the carrageenan-induced rat paw edema assay.
Conclusion
Both thiadiazole and oxadiazole derivatives represent promising scaffolds in drug discovery, exhibiting a broad spectrum of biological activities. While they are bioisosteres, subtle structural modifications and the inherent differences between sulfur and oxygen atoms can lead to variations in their biological efficacy. The data presented in this guide highlights the potential of both classes of compounds as anticancer and anti-inflammatory agents. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the structure-activity relationships and to identify the most potent and selective therapeutic candidates. The experimental protocols and pathway diagrams provided herein offer a foundational understanding for researchers venturing into the synthesis and evaluation of these versatile heterocyclic compounds.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives - ProQuest [proquest.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bepls.com [bepls.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ejbps.com [ejbps.com]
- 15. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
A Comparative Guide to the Synthesis of 5-Bromo-1,2,4-Thiadiazole: Benchmarking a Key Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a comprehensive benchmark of synthetic methodologies for 5-bromo-1,2,4-thiadiazole, a crucial building block in medicinal chemistry. We present a detailed comparison of the traditional Sandmeyer bromination with alternative approaches, supported by experimental data and protocols.
The 1,2,4-thiadiazole ring is a privileged structure in a variety of pharmacologically active compounds. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a highly valuable intermediate. This guide will focus on the well-established Sandmeyer reaction for its synthesis and compare its performance metrics against other potential synthetic strategies.
Performance Benchmark: Synthesis of this compound and Alternatives
The following table summarizes the quantitative data for the primary synthesis route to this compound via the Sandmeyer reaction, based on a protocol for a closely related analogue, and compares it with other general methods for the synthesis of substituted 1,2,4-thiadiazoles.
| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield (%) | Reaction Time (h) |
| Sandmeyer Bromination | 5-Amino-1,2,4-thiadiazole | HBr, NaNO₂, CuBr (catalyst) | 0-5 °C (diazotization), then 60-70 °C | ~80% | 2-4 |
| Oxidative Dimerization of Thioamides | Thioamides | Vanadium Haloperoxidase, KBr, H₂O₂ | Room Temperature, Aqueous buffer/MeCN | 51-91%[1] | 1-24 |
| Direct Bromination | 2-Amino-1,3,4-thiadiazoles | Bromine, Acetic Acid | Heating | Varies | Varies |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via the Sandmeyer reaction. This protocol is adapted from a well-documented procedure for the synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole and is expected to provide similar results for the unsubstituted analogue.[2]
Method 1: Synthesis of this compound via Sandmeyer Bromination
Materials:
-
5-Amino-1,2,4-thiadiazole
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
5% Sodium hydroxide (NaOH) solution
-
Water
-
Ice
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-amino-1,2,4-thiadiazole (1.0 eq) in 48% hydrobromic acid (4.4 eq) and water (0.54 parts by weight relative to the amine). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.9 eq) in water (1.5 parts by weight relative to the nitrite) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in 48% hydrobromic acid. Add the freshly prepared diazonium salt solution to the CuBr solution at a rate that maintains the reaction temperature between 60-70 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue stirring at 70 °C for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water, followed by a 5% sodium hydroxide solution to neutralize any remaining acid. Finally, wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Overview of different synthetic strategies for brominated thiadiazoles.
Conclusion
The Sandmeyer reaction remains a robust and high-yielding method for the synthesis of this compound from its corresponding amine precursor. While alternative methods such as enzymatic oxidative dimerization and direct bromination offer milder conditions or different substrate scopes, the Sandmeyer reaction provides a reliable and scalable route for obtaining this key pharmaceutical intermediate. The choice of synthetic route will ultimately depend on the specific requirements of the research, including substrate availability, desired scale, and tolerance of functional groups. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-1,2,4-Thiadiazole: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-bromo-1,2,4-thiadiazole, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a heterocyclic compound utilized in various synthetic applications within the pharmaceutical and agrochemical industries.[1] Its reactive nature, attributed to the arrangement of nitrogen, sulfur, and halogen atoms, necessitates careful management as hazardous waste.[1] According to safety information, this chemical is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), and is designated with the GHS07 pictogram.[2]
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Essential PPE for Handling this compound Waste:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and irritation. |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of vapors or dust, which can cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]
1. Waste Collection and Segregation:
-
Chemical Waste: Collect any unused or waste this compound in a designated, compatible, and properly sealed hazardous waste container.[3] Ensure the container is made of material that will not react with the chemical.[4]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, gloves, and weighing papers, must also be treated as hazardous waste.[5] Collect these items in a separate, clearly labeled hazardous waste container.
-
Incompatible Wastes: It is critical to segregate this compound waste from incompatible materials to prevent dangerous chemical reactions. Store it separately from strong oxidizing agents, strong bases, and reducing agents.
2. Waste Container Labeling:
Proper labeling is a critical component of safe waste management. All waste containers must be clearly and accurately labeled.
Required Information on Hazardous Waste Labels:
| Information | Example |
| "Hazardous Waste" | Clearly visible on the label. |
| Chemical Name | This compound (no abbreviations).[6] |
| Constituents | List all chemical components in the waste container. |
| Accumulation Start Date | The date the first drop of waste was added. |
| Generator Information | Principal Investigator's name, department, and room number.[6] |
| Hazard Pictograms | GHS07 (Exclamation Mark). |
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
-
Ensure the storage area is well-ventilated.
-
Containers must be kept closed except when adding waste.[3]
-
Secondary containment should be used to prevent the spread of material in case of a leak.[3]
4. Disposal of Empty Containers:
-
A container that held this compound is considered hazardous waste until properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent that can dissolve the chemical.[3]
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.[3]
-
After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label.[5]
5. Decontamination of Laboratory Equipment:
-
Any laboratory equipment that has come into contact with this compound must be decontaminated.
-
Safely remove any residual chemical for disposal as hazardous waste.[7]
-
Clean the equipment with warm, soapy water.[7][8] For non-permeable surfaces, scrubbing may be necessary.[7]
-
In some cases, rinsing with an inert liquid to purge chemical residues may be applicable, with the rinsate collected as hazardous waste.[7]
6. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Do not attempt to transport hazardous waste yourself.[5]
Disposal Workflow
The following diagram outlines the key steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. labsolu.ca [labsolu.ca]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. cmich.edu [cmich.edu]
- 8. healthsafety.vcu.edu [healthsafety.vcu.edu]
Personal protective equipment for handling 5-bromo-1,2,4-Thiadiazole
Essential Safety Protocols for Handling 5-bromo-1,2,4-Thiadiazole
For Immediate Reference: A Guide to Safe Handling, Personal Protective Equipment, and Disposal
This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals handling this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on its known GHS hazard classifications and information from structurally similar chemicals.
Hazard Identification and Classification
This compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given these classifications, stringent adherence to safety protocols is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloving with nitrile gloves is recommended. | Safety glasses with side shields or chemical safety goggles. | An N95 (or higher) rated respirator is advised if not working within a ventilated enclosure. | Laboratory coat. |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or neoprene gloves. | Chemical safety goggles. A face shield should be worn if there is a splash hazard. | Not generally required when working in a fume hood. | Laboratory coat. |
| Syntheses and Reactions | Chemical Fume Hood | Nitrile or neoprene gloves. | Chemical safety goggles and a face shield. | Not generally required when working in a fume hood. | Chemical-resistant apron over a laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary glassware, equipment, and reagents.
-
Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
2. Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
When weighing the solid, do so within a ventilated enclosure or a fume hood to minimize inhalation exposure.
-
Handle the compound carefully to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Wash hands and any exposed skin with soap and water immediately after handling.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste materials (e.g., excess compound, contaminated consumables) in a clearly labeled, sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include "this compound" as a component.
-
Storage: Store the sealed waste container in a designated, secure secondary containment area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[1]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Diagram: PPE Selection Workflow for Handling this compound
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
